3-Iodo-2-methylbenzaldehyde (CAS 848444-83-7) is a trisubstituted aromatic scaffold characterized by a dense "1,2,3" substitution pattern.[1][2][6] Its utility in medicinal chemistry stems from its dual-modality: the highly reactive aryl iodide at the C3 position serves as a prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C1 aldehyde functionality allows for divergent elaboration via reductive amination or condensation. This guide outlines the physicochemical profile, validated synthetic pathways, and critical handling protocols for this intermediate.
Chemical Identity & Physicochemical Profile
The presence of the ortho-methyl group (C2) between the aldehyde (C1) and the iodide (C3) introduces steric strain that influences both the planarity of the molecule and the kinetics of downstream functionalization.
Property
Data
CAS Number
848444-83-7
IUPAC Name
3-Iodo-2-methylbenzaldehyde
Molecular Formula
C₈H₇IO
Molecular Weight
246.05 g/mol
Physical State
Solid (often yellow to off-white crystalline powder)
Expert Insight: While direct iodination of o-tolualdehyde is theoretically possible, it often yields inseparable mixtures of regioisomers (3-iodo vs. 5-iodo). The most robust, self-validating protocol involves the controlled oxidation of the corresponding benzyl alcohol. This method avoids over-oxidation to the carboxylic acid and ensures regiochemical purity.
Protocol: TEMPO-Mediated Oxidation
This workflow utilizes 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) as a radical catalyst, with sodium hypochlorite (bleach) as the stoichiometric oxidant.
Reagents:
Precursor: (3-Iodo-2-methylphenyl)methanol
Catalyst: TEMPO (1–2 mol%)
Co-oxidant: NaOCl (aqueous)
Buffer: NaHCO₃/KBr (to maintain pH and generate active hypobromite species)
Step-by-Step Methodology:
Solvation: Dissolve (3-iodo-2-methylphenyl)methanol (1.0 eq) in Dichloromethane (DCM). Cool to 0 °C.
Catalyst Addition: Add aqueous KBr (0.1 eq) and TEMPO (0.01 eq).
Controlled Oxidation: Dropwise add buffered NaOCl (1.1 eq) over 30 minutes. Critical: Maintain internal temperature <5 °C to prevent carboxylic acid formation.
Quench: Monitor by TLC/HPLC. Upon completion, quench with aqueous sodium thiosulfate.
Workup: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
Purification: Recrystallize from Hexanes/EtOAc if necessary.
Figure 1: TEMPO-mediated oxidation workflow ensuring chemoselectivity for the aldehyde.
Reactivity Profile & Functionalization
The "1,2,3" substitution pattern creates a unique steric environment. The C2-methyl group exerts a buttressing effect , slightly twisting the C1-aldehyde out of planarity with the aromatic ring. This has two consequences:
Suzuki Coupling (C3): The adjacent methyl group may slow down the oxidative addition step of bulky palladium catalysts. High-activity catalysts (e.g., Pd-XPhos or Pd(dppf)Cl₂) are recommended.
Condensation (C1): Nucleophilic attack at the aldehyde is sterically shielded, requiring longer reaction times or elevated temperatures compared to unhindered benzaldehydes.
Divergent Synthesis Map
Figure 2: Divergent reactivity profile highlighting the orthogonality of the iodide and aldehyde handles.
Handling, Stability & Safety (SDS Summary)
Stability:
Air/Light Sensitivity: The aldehyde moiety is susceptible to auto-oxidation to 3-iodo-2-methylbenzoic acid upon prolonged exposure to air. The carbon-iodine bond is light-sensitive (photodehalogenation).
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C in amber vials.
H227: Combustible liquid/solid (flash point considerations).
Self-Validating Safety Protocol:
Always perform a "scout" TLC before using stored material. If a baseline spot (carboxylic acid) is observed, purify via a short silica plug (eluting with 10% EtOAc/Hexanes) before committing the material to sensitive catalytic steps.
References
PubChem. 3-Iodo-2-methylbenzaldehyde Compound Summary. National Library of Medicine. [Link]
Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[9] Chemical Reviews, 95(7), 2457–2483. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-Iodo-2-methylbenzaldehyde Solubility in Organic Solvents
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
[1]
Executive Summary
3-Iodo-2-methylbenzaldehyde (CAS: 848444-83-7) is a critical halogenated aromatic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) to construct complex pharmacophores.[1][2][3] Its unique substitution pattern—an ortho-methyl group providing steric bulk and a meta-iodine atom serving as a reactive handle—creates a specific solubility profile governed by a balance of lipophilicity and moderate polarity.[1]
This guide provides a definitive analysis of its solubility across solvent classes, grounded in experimental purification workflows and physicochemical principles.[2] It is designed to assist researchers in optimizing reaction media, purification protocols (chromatography/crystallization), and formulation strategies.[2]
To predict and manipulate the solubility of 3-Iodo-2-methylbenzaldehyde, one must understand the competing forces within its molecular architecture.[1][2]
Structural Analysis[1][2]
The Iodine Atom (Lipophilic/Polarizable): The large, soft iodine atom significantly increases London dispersion forces and lipophilicity (LogP ~2.5–2.8), making the compound highly compatible with non-polar and chlorinated solvents.[2]
The Aldehyde Group (Polar Handle): The carbonyl moiety introduces a permanent dipole, facilitating solubility in polar aprotic solvents (THF, Acetone) and allowing weak hydrogen bond acceptance.[2]
The Methyl Group (Steric/Lipophilic): The ortho-methyl group disrupts crystal packing efficiency compared to non-substituted analogs, often lowering the melting point (typically a low-melting solid or oil) and enhancing solubility in aliphatic hydrocarbons compared to bare iodobenzaldehydes.[1][2]
Solubility Mechanism Diagram
Figure 1: Mechanistic breakdown of solvent interactions.[1][2] The compound's solubility is driven primarily by dispersion forces and dipole interactions, making it incompatible with highly polar, H-bond-networked solvents like water.[1][2]
Solvent Compatibility Matrix
The following data aggregates experimental observations from synthesis workflows (e.g., TEMPO oxidations, silica chromatography) and standard solubility parameters for halogenated benzaldehydes.
Primary Solvent Classes
Solvent Class
Representative Solvents
Solubility Rating
Operational Context
Chlorinated
Dichloromethane (DCM), Chloroform, DCE
Excellent (>100 mg/mL)
Preferred. Standard solvent for synthesis and extraction.[1][2] Dissolves the compound instantly at room temperature.[2]
Polar Aprotic
THF, Ethyl Acetate (EtOAc), Acetone, DMF, DMSO
High (>50 mg/mL)
Excellent. Ideal for coupling reactions (Suzuki) and chromatography mobile phases.[1][2]
Aromatic
Toluene, Benzene, Xylene
High (>50 mg/mL)
Good. Useful for high-temperature reactions where DCM boils off.[1][2]
Aliphatic
Hexanes, Heptane, Pentane
Moderate/Low (<10 mg/mL cold)
Antisolvent. Soluble when hot; poor solubility when cold.[1][2] Used as the non-polar component in silica columns (e.g., 10% EtOAc in Hexanes).[2][3]
Recrystallization. Good solubility when hot; significantly reduced when cold.[2] Caution: Potential for hemiacetal formation upon prolonged storage.[2]
Aqueous
Water, Brine
Insoluble (<0.1 mg/mL)
Immiscible. The compound will partition strictly into the organic layer during workup.[1][2]
Experimental Workflows & Protocols
Protocol A: Solubility Screening for Reaction Optimization
Objective: Determine the optimal solvent for a catalytic coupling reaction.
Preparation: Weigh 10 mg of 3-Iodo-2-methylbenzaldehyde into a 2 mL HPLC vial.
Addition: Add 100 µL of the target solvent (DCM, THF, Toluene, or DMF).[2]
Observation:
Instant Dissolution: Solvent is suitable for high-concentration reactions (0.1 M – 0.5 M).[2]
Partial Dissolution: Sonicate for 30 seconds. If solid remains, heating is required.[2]
No Dissolution: Solvent is unsuitable or requires a co-solvent.[2]
Validation: For coupling reactions, ensure the catalyst (e.g., Pd(PPh3)4) is also soluble.[2] Recommendation: THF or Toluene/Water mixtures are standard for aryl iodides.[2]
Protocol B: Purification via Recrystallization
Context: While often purified by chromatography, high-purity crystalline material can be obtained via recrystallization, leveraging the temperature-dependent solubility in aliphatic/polar mixtures.[1][2]
Dissolution: Place crude 3-Iodo-2-methylbenzaldehyde in a round-bottom flask. Add the minimum amount of hot Ethyl Acetate (or Ethanol) required to just dissolve the solid (~60°C).[2]
Precipitation: Remove from heat. Slowly add hot Hexanes dropwise until a faint, persistent cloudiness appears.
Clarification: Add one drop of hot Ethyl Acetate to clear the solution.[2]
Crystallization: Allow the flask to cool slowly to room temperature, then place in a -20°C freezer overnight.
Filtration: Filter the crystals and wash with cold Hexanes.
Mobile Phase: 5% to 10% Ethyl Acetate in Hexanes.[2]
Rf Value: Typically ~0.3–0.4 in 10% EtOAc/Hexanes.[2]
Loading: Dissolve the crude oil/solid in a minimum volume of DCM or 10% EtOAc/Hexanes before loading onto the column.[2]
Decision Logic for Solvent Selection
The following workflow illustrates the logical path for selecting a solvent based on the intended application (Reaction vs. Purification).
Figure 2: Decision tree for solvent selection based on experimental requirements.[1]
References
Sigma-Aldrich. (2024).[2][4] Safety Data Sheet: 3-Iodo-2-methylbenzaldehyde. Retrieved from (General reference for SDS data).[2]
ChemicalBook. (2024).[2] Synthesis of 3-Iodo-2-methylbenzaldehyde. Retrieved from (Source for TEMPO oxidation and DCM extraction protocols).[2]
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for 2-Methylbenzaldehyde. Retrieved from (Proxy data for physicochemical properties of the parent scaffold).[2]
Mettler Toledo. (2024).[2] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from (General protocol for recrystallization of organic solids).[2]
Royal Society of Chemistry. (2017).[2] Solvent-Free Aldol Condensation Reactions. Retrieved from (Reference for general benzaldehyde solubility and purification).[2]
For Researchers, Scientists, and Drug Development Professionals This document serves as an in-depth technical guide to the safe handling, properties, and chemical context of 3-Iodo-2-methylbenzaldehyde. Designed for the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide to the safe handling, properties, and chemical context of 3-Iodo-2-methylbenzaldehyde. Designed for the advanced user in research and development, this guide synthesizes available data to provide a comprehensive safety and operational framework, moving beyond a standard Safety Data Sheet (SDS) to deliver actionable insights for the laboratory environment.
Section 1: Compound Identification and Physicochemical Profile
3-Iodo-2-methylbenzaldehyde is a substituted aromatic aldehyde, a class of molecules pivotal as building blocks in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Its utility stems from the reactivity of the aldehyde functional group and the potential for cross-coupling reactions at the carbon-iodine bond. A precise understanding of its identity and physical properties is the foundation of safe and effective handling.
No specific experimental data for the melting point, boiling point, or density of 3-Iodo-2-methylbenzaldehyde was found in the provided search results. Properties are often inferred from structurally similar compounds but must be confirmed experimentally.
Section 2: Hazard Assessment and GHS Classification
Inferred GHS Classification:
Hazard Class
Hazard Code
Statement
Rationale / Analogue Source
Acute Toxicity, Oral
H302
Harmful if swallowed
Based on 2-Methylbenzaldehyde and general benzaldehyde toxicity.[4][5][6]
Skin Corrosion/Irritation
H315
Causes skin irritation
Based on 3-Iodobenzaldehyde and 2-Methylbenzaldehyde.[5][7][8]
Serious Eye Damage/Irritation
H319
Causes serious eye irritation
Based on 3-Iodobenzaldehyde and 2-Methylbenzaldehyde.[5][6][7][8]
Specific Target Organ Toxicity (Single Exposure)
H335
May cause respiratory irritation
Based on 3-Iodobenzaldehyde and 2-Methylbenzaldehyde.[6][7][8]
This table represents an inferred hazard profile. All users must handle this compound with the assumption that these hazards are present and consult a supplier-specific SDS when available.
Caption: Inferred hazard profile for 3-Iodo-2-methylbenzaldehyde.
Section 3: Exposure Controls and Personal Protection
Given the irritant nature of aldehydes, engineering controls and personal protective equipment (PPE) are mandatory to ensure personnel safety. The causality is clear: aldehydes can react with biological macromolecules, leading to irritation and potential sensitization.
Engineering Controls:
Fume Hood: All handling of solid or dissolved 3-Iodo-2-methylbenzaldehyde must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][9]
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[9]
Personal Protective Equipment (PPE):
Protection Type
Specification
Justification
Eye/Face
ANSI Z87.1-compliant safety goggles or a face shield.
Prevents contact with the eyes, which can cause serious irritation.[7][9]
Prevents skin contact, which can lead to irritation.[7][9]
Body
Lab coat, long pants, and closed-toe shoes.
Protects skin from accidental splashes or spills.[9]
Respiratory
Not typically required if used in a fume hood.
A respirator with an organic vapor cartridge may be necessary for spill cleanup outside of a hood.[10]
Section 4: Safe Handling, Storage, and Disposal Protocols
Protocol 1: Standard Laboratory Handling
Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned. Have spill cleanup materials readily available.
Aliquotting: If transferring the compound, use a spatula for solids or a calibrated pipette for solutions. Avoid creating dust.
Reaction Setup: Add the compound to the reaction vessel inside the fume hood. Ensure the vessel is properly secured.
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly.[7]
Protocol 2: Storage
Container: Store in a tightly sealed, clearly labeled container.[7][9]
Atmosphere: Aldehydes are prone to air oxidation, forming corresponding carboxylic acids. For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[5][7]
Conditions: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9] Refrigeration (2-8°C) is often recommended for aldehydes to slow degradation.[9]
Light: Protect from direct sunlight, as light can catalyze degradation.[7]
Protocol 3: Spill Management and Waste Disposal
Spill Response:
Evacuate non-essential personnel.
Ensure adequate ventilation and wear appropriate PPE.
Absorb liquid spills with an inert material (e.g., vermiculite, sand).[10]
For solid spills, carefully sweep or scoop the material to avoid creating dust.
Place the absorbed material or solid into a sealed container for disposal.[10]
Waste Disposal:
Dispose of waste in accordance with all local, regional, and national regulations for chemical waste.[9] Do not dispose of it down the drain.
Caption: Standard workflow for handling 3-Iodo-2-methylbenzaldehyde.
Section 5: Reactivity and Synthetic Context
The synthetic utility of 3-Iodo-2-methylbenzaldehyde is defined by its two key functional groups: the aldehyde and the aryl iodide.
Aldehyde Reactivity: The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. It readily participates in reactions such as Wittig olefination, reductive amination, aldol condensations, and oxidation to the corresponding carboxylic acid.[11]
Aryl Iodide Reactivity: The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The steric hindrance from the adjacent methyl group may influence reaction kinetics, a key consideration in experimental design.
Protocol 4: Synthesis via Oxidation of (3-Iodo-2-methylphenyl)methanol
This protocol describes the oxidation of the corresponding alcohol to the aldehyde, a common and effective synthetic route.[3]
Reagent Preparation:
In a flask, cool a solution of (3-Iodo-2-methylphenyl)methanol (1 equivalent), TEMPO (catalyst, e.g., 0.02 equivalents), and potassium bromide (KBr, e.g., 0.1 equivalents) in a suitable solvent like dichloromethane (DCM) to 0°C.
Separately, prepare a cooled (0°C) aqueous solution of sodium hypochlorite (NaOCl, e.g., 1.5 equivalents) and sodium bicarbonate (NaHCO₃, e.g., 1.1 equivalents). The bicarbonate acts as a buffer to maintain a slightly alkaline pH, which is optimal for this oxidation and prevents side reactions.
Reaction Execution:
Slowly add the NaOCl/NaHCO₃ solution to the stirred alcohol mixture over several minutes, maintaining the temperature at 0°C. The reaction is exothermic, and slow addition is crucial for control.
Allow the reaction to stir at 0°C for 20-30 minutes, monitoring by TLC until the starting material is consumed.
Workup and Isolation:
Separate the organic and aqueous layers.
Extract the aqueous layer multiple times with DCM to recover all product.
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous magnesium sulfate (MgSO₄).
Purification:
Filter off the drying agent and concentrate the solution under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield pure 3-Iodo-2-methylbenzaldehyde.[3]
Caption: Synthesis of 3-Iodo-2-methylbenzaldehyde via TEMPO-catalyzed oxidation.
Section 6: Toxicological and Ecological Information
Toxicological Summary:
Specific toxicological data (e.g., LD50) for 3-Iodo-2-methylbenzaldehyde are not available. However, based on related benzaldehydes, the acute oral toxicity is expected to be moderate.[4] High concentrations or ingestion can be harmful.[4] Chronic exposure data is unavailable, but repeated contact with skin irritants should always be avoided. The compound is not expected to be genotoxic or have adverse effects on reproduction based on general data for benzaldehyde.[12]
Ecological Summary:
Data for related compounds like p-tolualdehyde suggest it is harmful to aquatic life.[5] Therefore, release into the environment must be strictly avoided.[5] Benzaldehydes generally have a low potential for bioaccumulation.[12]
3-Iodo-2-methylbenzaldehyde melting point and physical state
This in-depth technical guide details the physicochemical properties, synthesis, and handling of 3-Iodo-2-methylbenzaldehyde (CAS 848444-83-7). It is designed for research scientists and process chemists requiring rigoro...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the physicochemical properties, synthesis, and handling of 3-Iodo-2-methylbenzaldehyde (CAS 848444-83-7). It is designed for research scientists and process chemists requiring rigorous data for experimental design and drug development.
3-Iodo-2-methylbenzaldehyde is a halogenated aromatic aldehyde serving as a critical scaffold in medicinal chemistry. Its structural motif features an iodine atom at the meta position and a methyl group at the ortho position relative to the aldehyde functionality. This substitution pattern creates a steric and electronic environment ideal for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making it a valuable intermediate for synthesizing polycyclic heterocycles and kinase inhibitors.
Physicochemical Characterization
Physical State and Melting Point[8]
Physical State: Solid (at 25°C, 1 atm).
Appearance: Typically presents as an off-white to pale yellow crystalline solid.
Melting Point (MP): Experimental data for this specific isomer is sparse in open literature. Based on structural analogs (e.g., 3-iodobenzaldehyde, MP 57–60°C), it is expected to be a low-melting solid in the range of 40–65°C .
Note: Impurities (residual solvent or oxidation byproducts) can significantly depress the MP, causing the material to appear as a semi-solid or oil. Recrystallization is recommended before characterization.
Key Properties Table
Property
Value / Description
Source/Method
CAS Number
848444-83-7
Chemical Abstracts Service
Molecular Weight
246.05 g/mol
Calculated
Density
1.8 ± 0.1 g/cm³ (Predicted)
Computational Model
Boiling Point
282.4 ± 28.0 °C (760 mmHg)
Predicted
Solubility
Soluble in DCM, EtOAc, DMSO, MeOH.[7] Insoluble in water.
Empirical
pKa
N/A (Non-ionizable core)
-
Storage
2–8°C, Inert Atmosphere (Argon/N₂)
Air/Light Sensitive
Synthesis & Purification Protocol
The most robust synthetic route involves the oxidation of the precursor alcohol, (3-iodo-2-methylphenyl)methanol . The TEMPO-mediated oxidation is preferred over metal-based oxidants (e.g., PCC/PDC) due to milder conditions and easier workup.
Reaction Scheme (Graphviz)
Caption: TEMPO-mediated oxidation pathway for the synthesis of 3-Iodo-2-methylbenzaldehyde.
Detailed Protocol (TEMPO Oxidation)
Reference: Adapted from WO2005/26114 [1].
Preparation: In a round-bottom flask, dissolve (3-iodo-2-methylphenyl)methanol (1.0 equiv) in Dichloromethane (DCM).
Catalyst Addition: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01–0.05 equiv) and Potassium Bromide (KBr) (0.1 equiv) dissolved in a minimum amount of water.
Oxidation: Cool the mixture to 0°C. Dropwise add aqueous Sodium Hypochlorite (NaOCl) buffered with Sodium Bicarbonate (NaHCO₃) to maintain pH 8.6–9.5.
Critical Control Point: Monitor temperature strictly <10°C to prevent over-oxidation to the carboxylic acid.
Quench & Extraction: Once TLC indicates consumption of alcohol, quench with aqueous sodium thiosulfate. Separate the organic layer, extract the aqueous layer with DCM.
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
Proton NMR (¹H NMR)
Solvent: CDCl₃ (300 MHz)
Diagnostic Peak (Aldehyde):
10.2 ppm (s, 1H). This singlet confirms the oxidation of the alcohol ( ~4.7 ppm) to the aldehyde.
Aromatic Region:
8.06 (d, J=7.9 Hz, 1H)
7.79 (d, J=6.6 Hz, 1H)
7.08 (t, J=7.9 Hz, 1H)
Methyl Group:
2.78 ppm (s, 3H). The downfield shift (relative to toluene's ~2.3 ppm) is due to the ortho electron-withdrawing aldehyde and iodine.
Quality Control Check
Melting Point Check: If the isolated solid melts <40°C, it likely contains solvent or starting alcohol. Recrystallize from cold hexanes.
Aldehyde Stability: Aldehydes oxidize to acids upon air exposure. A broad OH stretch in IR (2500–3300 cm⁻¹) indicates degradation to 3-iodo-2-methylbenzoic acid.
Applications in Drug Discovery
The 3-iodo-2-methylbenzaldehyde scaffold is a "privileged structure" in fragment-based drug design.
C-C Bond Formation: The C-I bond is highly reactive for Palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira), allowing the attachment of biaryl systems.
Heterocycle Synthesis: Condensation of the aldehyde with amines/hydrazines yields Schiff bases, which can be cyclized to form isoquinolines or quinazolines.
Steric Locking: The ortho-methyl group restricts rotation, potentially locking the molecule into a bioactive conformation (atropisomerism) when coupled to bulky groups.
difference between 3-iodo-2-methylbenzaldehyde and 2-methylbenzaldehyde
This guide provides a technical analysis comparing 2-methylbenzaldehyde (the parent scaffold) and its functionalized derivative, 3-iodo-2-methylbenzaldehyde .[1] It is structured to assist medicinal chemists and process...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis comparing 2-methylbenzaldehyde (the parent scaffold) and its functionalized derivative, 3-iodo-2-methylbenzaldehyde .[1] It is structured to assist medicinal chemists and process scientists in understanding the physicochemical shifts, synthetic accessibility, and divergent reactivity profiles of these two compounds.
Scope: Physicochemical Properties, Synthetic Access, and Divergent Reactivity in Drug Discovery.
Executive Summary
While 2-methylbenzaldehyde serves as a standard electrophilic building block for introducing the o-tolyl moiety, 3-iodo-2-methylbenzaldehyde represents a "loaded" scaffold.[1] The introduction of the iodine atom at the 3-position—ortho to the methyl group and meta to the aldehyde—transforms the molecule from a simple terminal reagent into a bifunctional divergence point .[1]
The iodine atom acts as a dormant handle for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing researchers to grow the molecular architecture in a vector orthogonal to the aldehyde reactivity. This capability is critical in Fragment-Based Drug Discovery (FBDD) for accessing privileged biaryl structures.[1]
Physicochemical & Structural Comparison
The introduction of the iodine atom drastically alters the molecular landscape, affecting solubility, density, and spectral signatures.
Feature
2-Methylbenzaldehyde
3-Iodo-2-methylbenzaldehyde
CAS
529-20-4
848444-83-7
Formula
C₈H₈O
C₈H₇IO
MW
120.15 g/mol
246.05 g/mol
Physical State
Colorless Liquid
Solid / Low-melting Solid
Boiling Point
~200 °C
N/A (Decomposes/Sublimes)
Density
1.03 g/cm³
> 1.6 g/cm³ (Estimated)
Electronic Nature
Electron-rich arene (weak donor)
Electron-deficient (Inductive withdrawal by I)
Steric Environment
Moderate (ortho-methyl)
High (Sandwiched methyl group)
NMR Diagnostic Markers
The most significant spectroscopic difference lies in the chemical shift of the methyl group.[1] In the 3-iodo derivative, the methyl group is sterically compressed between the aldehyde and the iodine atom, leading to a significant downfield shift.
Insight: This +0.4 ppm shift is diagnostic of the 3-iodo regiochemistry. If the iodine were at the 4 or 5 position, the methyl shift would remain closer to the parent 2.4 ppm.
A critical distinction for researchers is accessibility. 2-Methylbenzaldehyde is a commodity chemical. 3-Iodo-2-methylbenzaldehyde is a "difficult" substitution pattern to access directly due to competing directing effects.[1]
The Regioselectivity Challenge
Direct iodination of 2-methylbenzaldehyde (or o-toluic acid) typically yields the 5-iodo isomer.[1] The aldehyde/acid group (meta-director) and the methyl group (ortho/para-director) reinforce activation at the 5-position.[1] Accessing the 3-position requires blocking strategies or indirect synthesis via diazonium salts (Sandmeyer reaction).[1]
Figure 1: Synthetic pathways illustrating the difficulty of direct access vs. the reliable multi-step route to the 3-iodo isomer.[1]
Divergent Reactivity Profile
The 3-iodo variant retains all the aldehyde chemistry of the parent but adds an orthogonal reaction vector.[1]
Shared Reactivity (Aldehyde Core)
Both molecules undergo standard carbonyl transformations:[1]
Reductive Amination: Reaction with amines/NaBH(OAc)₃ to form benzylamines.[1]
Oxidation: Conversion to benzoic acids.
Condensation: Knoevenagel or Wittig reactions to extend the carbon chain.
Exclusive Reactivity (Iodine Handle)
The C-I bond in 3-iodo-2-methylbenzaldehyde is weak (~65 kcal/mol) and highly reactive toward oxidative addition by Pd(0).[1] This allows for Scaffold Decoration before or after aldehyde manipulation.
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryls.
Sonogashira: Coupling with terminal alkynes to create rigid acetylene linkers.
Heck Reaction: Coupling with alkenes.
Figure 2: Orthogonal reactivity map showing how the 3-iodo scaffold allows dual-vector functionalization.
Experimental Protocol: Suzuki Coupling
Context: This protocol describes the selective coupling of the iodine position while preserving the aldehyde for downstream chemistry.[1]
Degassing: Charge a reaction vial with the aldehyde, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen poisons the Pd(0) species.[1]
Solvation: Add degassed solvent (DME) and aqueous base via syringe.[1]
Reflux: Heat the mixture to 80–90°C for 4–12 hours. Monitor via TLC (or LCMS).[1] The starting iodide (Rf ~0.6 in 10% EtOAc/Hex) should disappear; the biaryl product will likely be more polar or fluorescent.[1]
Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over MgSO₄.[2]
Purification: Flash chromatography. Note: The biaryl aldehyde product is sensitive to oxidation; store under inert gas.[1]
Safety & Handling
2-Methylbenzaldehyde: Volatile liquid with a flash point of ~67°C. Primary hazard is flammability and inhalation toxicity.
3-Iodo-2-methylbenzaldehyde: Likely a solid.[1] While less volatile, iodinated aromatics can be skin sensitizers.
Waste Disposal: The 3-iodo compound generates heavy metal waste (if coupled) and halogenated organic waste.[1] Do not mix with general organic solvents if specific halogenated waste streams are required by your EH&S protocols.
References
Synthesis & NMR Data: ChemicalBook. "Synthesis of 3-Iodo-2-methylbenzaldehyde." Accessed Feb 2026. Link
Physical Properties (Parent): PubChem. "2-Methylbenzaldehyde Compound Summary."[1][3] National Library of Medicine. Link[1]
Suzuki Coupling Methodology: Organic Chemistry Portal. "Suzuki-Miyaura Coupling." Link
Regioselectivity in Iodination: Organic Letters. "Selective C-H Iodination of (Hetero)arenes." Link[1]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Iodo-2-methylbenzaldehyde
Abstract This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 3-Iodo-2-methylbenzaldehyde (CAS: 848444-83-7) . As a contiguous 1,2,3-trisubstituted arene, this scaffold presents s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 3-Iodo-2-methylbenzaldehyde (CAS: 848444-83-7) . As a contiguous 1,2,3-trisubstituted arene, this scaffold presents specific challenges: steric hindrance proximal to the oxidative addition site (C3-I) and the chemical lability of the aldehyde functionality (C1-CHO) under basic coupling conditions. We provide a robust, scalable methodology utilizing Pd(0) catalysis to generate biaryl aldehydes, critical intermediates for heterocyclic synthesis and medicinal chemistry campaigns.
Introduction & Strategic Analysis
The Substrate Challenge
3-Iodo-2-methylbenzaldehyde is a high-value building block because the aldehyde and halide functionalities allow for divergent synthesis (e.g., reductive amination followed by coupling, or vice versa). However, the ortho-methyl group (C2) exerts a "buttressing effect," creating steric strain that influences the catalytic cycle:
Oxidative Addition: Generally fast for aryl iodides, but the C2-methyl group can retard the approach of bulky phosphine ligands.
Transmetallation: The rate-determining step in sterically crowded systems. The incoming boronate nucleophile must overcome the steric wall of the C2-methyl.
Chemoselectivity: Aldehydes are prone to Cannizzaro disproportionation or aerobic oxidation under the basic, elevated temperature conditions typical of Suzuki couplings.
Mechanistic Pathway
The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle.[1] For this ortho-substituted substrate, the choice of ligand is paramount to facilitate the reductive elimination step, which restores the catalyst.
Figure 1: Catalytic cycle highlighting the critical steric juncture at the Transmetallation and Reductive Elimination stages due to the C2-methyl group.
Optimization Strategy
To mitigate the steric and chemoselective risks, we recommend a "Ligand-Controlled" approach rather than a "Temperature-Forced" approach.
Ligand Selection
Standard (Baseline):
. Effective for simple aryl iodides but may struggle with high steric bulk or electron-rich boronic acids.
High-Performance:
+ S-Phos or X-Phos . These Buchwald dialkylbiaryl phosphine ligands are designed to form monoligated Pd species that are highly active for ortho-substituted substrates.
Base & Solvent System
Base: Potassium Phosphate (
) or Cesium Carbonate (). These are mild enough to preserve the aldehyde but strong enough to activate the boronic acid. Avoid hydroxides (NaOH/KOH) to prevent aldehyde side reactions.
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1). The biphasic system helps solubilize inorganic bases while protecting the organic catalyst.
Note: Biaryl aldehydes are often solids. Recrystallization from EtOH/Heptane may be possible.
Workflow Visualization
Figure 2: Linear operational workflow ensuring anaerobic integrity before catalyst addition.
Troubleshooting & Validation
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Catalyst deactivation ()
Increase degassing time; switch to more robust precatalyst (e.g., ).
Protodeboronation
Boronic acid instability
Use Boronic Esters (Pinacol) or excess Boronic Acid (1.5–2.0 equiv).
Aldehyde Oxidation
Aerobic oxidation
Ensure strict inert atmosphere; lower temperature to 70°C.
Homocoupling (Ar-Ar)
Oxidant present
Verify solvent purity; reduce catalyst loading.
Validation Check:
1H NMR: Look for the characteristic aldehyde singlet around 10.0–10.5 ppm. The integration of the methyl group (approx 2.3–2.6 ppm) should remain, but the aromatic region will show increased complexity due to the new aryl ring.
Mass Spec: Confirm the molecular ion
.
References
General Suzuki-Miyaura Review: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483.[4] Link
Sterically Hindered Substrates: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides."[5] Journal of the American Chemical Society, 2007 , 129, 3358–3366. Link
Aldehyde Compatibility: Nagy, S. et al. "Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction." Letters in Organic Chemistry, 2009 , 6, 396-401. Link
Ortho-Substituted Aryl Iodides: Altman, R. A. et al. "Pd-Catalyzed Suzuki-Miyaura Coupling of Aryl Iodides using Phosphine Ligands." Journal of Organic Chemistry, 2008 , 73, 5167. Link
Application Notes and Protocols for the Reductive Amination of 3-Iodo-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthesis of Substituted Benzylamines The synthesis of substituted benzylamines is a cornerstone in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Substituted Benzylamines
The synthesis of substituted benzylamines is a cornerstone in medicinal chemistry and drug development, as this structural motif is prevalent in a vast array of biologically active molecules and pharmaceutical agents.[1] Reductive amination stands out as one of the most robust and versatile methods for forging the critical C-N bond, offering a controlled, one-pot approach that minimizes the overalkylation issues often encountered with direct alkylation methods.[2][3] This guide provides detailed protocols and expert insights for the reductive amination of 3-iodo-2-methylbenzaldehyde, a substrate with substitution patterns that present unique synthetic considerations, namely steric hindrance from the ortho-methyl group.
This document will explore two primary, field-proven protocols for the reductive amination of 3-iodo-2-methylbenzaldehyde:
Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination. A mild and highly selective method suitable for a wide range of amines.[4]
Protocol 2: Two-Step Imine Formation and Sodium Borohydride Reduction. A classic and cost-effective approach, particularly useful when managing reactive aldehydes.[5]
The causality behind reagent selection, reaction parameter optimization, and troubleshooting will be discussed in detail to ensure successful and reproducible outcomes.
Chemical Principles and Strategic Considerations
Reductive amination is a two-stage process that first involves the formation of an imine or iminium ion intermediate from the reaction of an aldehyde (3-iodo-2-methylbenzaldehyde) with a primary or secondary amine.[6] This intermediate is then reduced in situ to the corresponding amine.[2]
The Challenge of Steric Hindrance
The ortho-methyl group in 3-iodo-2-methylbenzaldehyde introduces steric bulk around the carbonyl group. This can hinder the initial nucleophilic attack by the amine, potentially slowing down the formation of the imine intermediate.[1] Consequently, reaction times may need to be extended, or the choice of reducing agent becomes critical to ensure efficient conversion.
Choosing the Right Reducing Agent
The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.[7]
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is a mild and selective reducing agent that is particularly effective for one-pot reductive aminations.[4][7] Its reduced reactivity towards aldehydes and ketones, compared to other borohydrides, minimizes the formation of the corresponding alcohol byproduct.[7] It is generally the reagent of choice for a broad scope of aldehydes and amines, including those that are sterically hindered.[4]
Sodium Borohydride (NaBH₄): A more powerful reducing agent than STAB, sodium borohydride can readily reduce both the iminium ion and the starting aldehyde.[8] To circumvent the undesired reduction of the aldehyde, a two-step approach is often employed: pre-formation of the imine followed by the addition of sodium borohydride.[5]
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, sodium cyanoborohydride is selective for the reduction of iminium ions over carbonyls, especially under mildly acidic conditions (pH 6-7).[2] However, due to the generation of toxic cyanide byproducts, its use is often avoided in favor of STAB.[2]
Visualizing the Reaction Pathway and Workflow
The Mechanism of Reductive Amination
Caption: Mechanism of Reductive Amination.
General Experimental Workflow
Caption: General Experimental Workflow for Reductive Amination.
Detailed Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for its high selectivity, operational simplicity, and broad substrate scope.[4]
Materials:
3-Iodo-2-methylbenzaldehyde
Amine (primary or secondary)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[4]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Nitrogen or argon atmosphere setup (optional but recommended)
Procedure:
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-iodo-2-methylbenzaldehyde (1.0 eq).
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.5 M. Add the amine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the imine/iminium ion.
Addition of STAB: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours). Due to the steric hindrance of the substrate, longer reaction times may be necessary.
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30-60 minutes until gas evolution ceases.
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (2 x volume of the aqueous layer). Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[9]
Protocol 2: Two-Step Imine Formation and Reduction with Sodium Borohydride
This classic, cost-effective method is particularly useful for preventing the reduction of the starting aldehyde.[5]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Procedure:
Imine Formation: In a round-bottom flask, dissolve 3-iodo-2-methylbenzaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous methanol. Stir the solution at room temperature for 1-2 hours to allow for imine formation. Monitor the formation of the imine by TLC or LC-MS.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly and portion-wise, add sodium borohydride (1.5-2.0 eq) to the solution. Be cautious as the addition is exothermic and will generate hydrogen gas.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring until the imine is fully consumed as indicated by TLC or LC-MS (typically 1-4 hours).
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
Work-up and Extraction: To the remaining aqueous residue, add ethyl acetate or dichloromethane and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with the organic solvent (2 x volume of the aqueous layer).
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Potential for aldehyde reduction if not staged properly
Troubleshooting and Expert Recommendations
Low Conversion/Slow Reaction: The steric hindrance of 3-iodo-2-methylbenzaldehyde may slow the reaction. If the reaction stalls, consider gentle heating (40-50 °C) or adding a catalytic amount of acetic acid (for the STAB protocol) to facilitate iminium ion formation.[4]
Formation of Alcohol Byproduct: This is more common with the NaBH₄ protocol. Ensure complete imine formation before adding the reducing agent. Using STAB (Protocol 1) is the best way to avoid this side reaction.
Dialkylation with Primary Amines: The secondary amine product can react further with the aldehyde to form a tertiary amine.[5] Using a slight excess of the primary amine can sometimes mitigate this. Alternatively, a stepwise procedure with careful control of stoichiometry is recommended.[5]
Purification: The resulting benzylamines can be purified by standard column chromatography. For basic amine products, it can be beneficial to pre-treat the silica gel with a small amount of triethylamine in the eluent system to prevent tailing. Alternatively, purification can be achieved by an acid-base extraction.[10]
Conclusion
The reductive amination of 3-iodo-2-methylbenzaldehyde is a highly effective method for the synthesis of a diverse range of N-substituted benzylamines. The choice between a one-pot STAB-mediated protocol and a two-step NaBH₄ reduction depends on the specific amine, scale of the reaction, and available resources. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully navigate the challenges posed by this sterically hindered substrate and efficiently generate valuable building blocks for drug discovery and development.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Shukla, R., et al. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. [Link]
Wittig reaction conditions for 3-Iodo-2-methylbenzaldehyde
An In-Depth Guide to the Wittig Reaction of 3-Iodo-2-methylbenzaldehyde: Protocols and Mechanistic Insights For professionals in pharmaceutical research and drug development, the precise construction of carbon-carbon dou...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Wittig Reaction of 3-Iodo-2-methylbenzaldehyde: Protocols and Mechanistic Insights
For professionals in pharmaceutical research and drug development, the precise construction of carbon-carbon double bonds is a foundational requirement. The Wittig reaction, a Nobel Prize-winning olefination method, stands as a cornerstone of synthetic strategy for its reliability and predictability.[1][2][3] This guide provides a detailed examination of the application of the Wittig reaction to 3-Iodo-2-methylbenzaldehyde, a substrate whose steric and electronic properties present unique challenges and opportunities.
As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, offering a framework for rational reaction design and optimization. We will explore the mechanistic underpinnings of stereoselectivity, provide validated, step-by-step protocols for achieving specific isomeric outcomes, and address common challenges such as purification.
The Wittig Reaction: A Mechanistic Overview
The Wittig reaction facilitates the synthesis of an alkene from the coupling of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane).[4] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5]
The process begins with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde.[2] This is followed by the formation of a four-membered ring intermediate called an oxaphosphetane, which subsequently decomposes to yield the final alkene and triphenylphosphine oxide.[2][5][6]
Caption: General mechanism of the Wittig reaction.
Strategic Considerations for 3-Iodo-2-methylbenzaldehyde
The substrate, 3-Iodo-2-methylbenzaldehyde, features two key ortho-substituents that significantly influence the reaction's course:
Steric Hindrance: The ortho-methyl group physically impedes the approach of the bulky Wittig reagent to the aldehyde carbonyl group. This can slow the reaction rate and necessitate more forcing conditions (e.g., higher temperatures or longer reaction times).
Electronic and Steric Effects of Iodine: The ortho-iodo group is electron-withdrawing via induction and also contributes to steric bulk. Research on ortho-halo substituted benzaldehydes has shown that these substituents can have a "co-operative effect" that influences the E/Z selectivity of the resulting alkene.[7][8]
These factors demand careful selection of the ylide and reaction conditions to achieve the desired outcome.
Ylide Selection: Controlling Stereochemistry
The stereochemistry of the resulting alkene is largely determined by the nature of the phosphorus ylide.[9] This provides a powerful tool for selectively synthesizing either the (E)- or (Z)-isomer.
Caption: Selection of Wittig reagent based on desired product.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are critical for the generation and use of non-stabilized ylides. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Preparation of the Phosphonium Salt Precursor
This is the initial step to prepare the reagent for ylide generation. Here, we use ethyl bromide as an example to create the precursor for a non-stabilized ylide.
Materials:
Triphenylphosphine (PPh₃)
Ethyl bromide (CH₃CH₂Br)
Toluene or Acetonitrile (anhydrous)
Procedure:
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
Add ethyl bromide (1.1 eq) to the solution.
Heat the mixture to reflux and maintain for 12-24 hours. A white precipitate will form.
Cool the reaction mixture to room temperature.
Collect the white solid (ethyltriphenylphosphonium bromide) by vacuum filtration.
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
Dry the phosphonium salt under vacuum. The salt is typically stable and can be stored for future use.
Protocol 2: (Z)-Alkene Synthesis using a Non-stabilized Ylide
This protocol favors the formation of the (Z)-alkene by using a non-stabilized ylide generated in situ.
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyltriphenylphosphonium bromide (1.2 eq).
Add anhydrous THF via syringe.
Cool the resulting suspension to 0 °C in an ice bath.
Slowly add NaHMDS (1.1 eq, 1.0 M solution in THF) or n-BuLi (1.1 eq, 1.6 M solution in hexanes) dropwise via syringe. The mixture will turn a characteristic deep orange or red color, indicating ylide formation.
In a separate flask, dissolve 3-Iodo-2-methylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.
Cool the ylide suspension to -78 °C (dry ice/acetone bath).
Add the aldehyde solution dropwise to the ylide suspension.
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
Workup and Purification:
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
The crude product will contain the desired alkene and triphenylphosphine oxide. Purification is typically achieved by flash column chromatography on silica gel.
Protocol 3: (E)-Alkene Synthesis using a Stabilized Ylide
This protocol uses a commercially available, stable ylide to favor the formation of the (E)-alkene.
In a round-bottom flask, dissolve 3-Iodo-2-methylbenzaldehyde (1.0 eq) in anhydrous DCM.
In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.5 eq) in anhydrous DCM.
Wittig Reaction:
Add the ylide solution dropwise to the aldehyde solution at room temperature.
Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC). Due to the steric hindrance of the substrate, gentle heating (40 °C) may be required to drive the reaction to completion.
Workup and Purification:
Once the reaction is complete, concentrate the mixture in vacuo.
The resulting residue can be directly purified by flash column chromatography on silica gel to separate the (E)-alkene from triphenylphosphine oxide and any unreacted ylide.
Purification and Troubleshooting
A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which often co-elutes with the desired product during chromatography, especially for nonpolar products.[12]
Strategies for Byproduct Removal:
Chromatography: Careful selection of the eluent system is key. A gradient elution can often improve separation.
Crystallization: If the alkene product is a solid, recrystallization can be an effective purification method.
Chemical Conversion: For very non-polar products where chromatography is difficult, the crude mixture can be treated with reagents like oxalyl chloride, which converts the phosphine oxide into an insoluble salt that can be filtered off.[13]
Alternative Reagents: Employing the Horner-Wadsworth-Emmons (HWE) reaction is a highly effective alternative. The phosphate byproduct of the HWE reaction is water-soluble and easily removed with a simple aqueous wash, eliminating the purification headache associated with triphenylphosphine oxide.[14][15]
The Horner-Wadsworth-Emmons (HWE) Alternative
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than a corresponding Wittig ylide.[14][16] It reliably produces (E)-alkenes and offers a major advantage in purification.[17][18] For the synthesis of the (E)-alkene from 3-Iodo-2-methylbenzaldehyde, the HWE reaction is often the preferred method in an industrial or drug development setting due to its operational simplicity and easier downstream processing.
Conclusion
The Wittig reaction is a versatile and powerful tool for the olefination of 3-Iodo-2-methylbenzaldehyde. By understanding the mechanistic principles of stereoselectivity and carefully selecting the appropriate ylide—non-stabilized for (Z)-alkenes and stabilized for (E)-alkenes—researchers can precisely control the geometric outcome of the reaction. While steric hindrance from the ortho-substituents may require optimization of reaction conditions, the protocols outlined here provide a robust starting point. For syntheses where the (E)-isomer is desired and purification efficiency is paramount, the Horner-Wadsworth-Emmons reaction should be considered a superior alternative.
References
NROChemistry. Wittig Reaction: Mechanism and Examples . Available from: [Link]
UC Berkeley College of Chemistry. The Wittig Reaction. (2014-03-13).
ResearchGate. Synthesis of Phosphonium Ylides | Request PDF . Available from: [Link]
Chemistry LibreTexts. Wittig Reaction . (2023-01-22). Available from: [Link]
ResearchGate. Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes | Request PDF . (2025-08-06). Available from: [Link]
Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II . Available from: [Link]
SynArchive. Schlosser Modification . Available from: [Link]
Chemistry Steps. The Wittig Reaction: Examples and Mechanism . Available from: [Link]
University of Galway Research. Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes . (2002-03-25). Available from: [Link]
Master Organic Chemistry. Wittig Reaction: Examples and Mechanism . (2018-02-06). Available from: [Link]
Wikipedia. Wittig reaction . Available from: [Link]
Organic Chemistry Portal. Wittig Reaction . Available from: [Link]
Chemistry LibreTexts. The Wittig Reaction . (2023-01-22). Available from: [Link]
Organic Chemistry Data. Wittig Reaction - Common Conditions . Available from: [Link]
Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction . (2023-08-08). Available from: [Link]
Wikipedia. Horner–Wadsworth–Emmons reaction . Available from: [Link]
Taylor & Francis Online. Wittig reaction purification for products with very low polarity . Available from: [Link]
Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction . (2025-02-24). Available from: [Link]
Organic Chemistry Portal. Wittig-Horner Reaction . Available from: [Link]
YouTube. Contrasting the Wittig and Horner-Wadsworth-Emmons reaction . (2019-01-10). Available from: [Link]
Royal Society of Chemistry. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions . (2012-03-05). Available from: [Link]
using 3-Iodo-2-methylbenzaldehyde as a pharmaceutical intermediate
Technical Application Note: 3-Iodo-2-methylbenzaldehyde as a Linchpin for Heterocyclic Diversity Executive Summary This technical guide details the strategic application of 3-Iodo-2-methylbenzaldehyde (CAS: 848444-83-7)...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: 3-Iodo-2-methylbenzaldehyde as a Linchpin for Heterocyclic Diversity
Executive Summary
This technical guide details the strategic application of 3-Iodo-2-methylbenzaldehyde (CAS: 848444-83-7) in the synthesis of high-value pharmaceutical intermediates. Unlike simple benzaldehydes, this tri-substituted scaffold offers a unique "ortho-vicinal" geometry: the C1-aldehyde and C2-methyl group provide a platform for heterocyclic ring closure (e.g., isoquinolines, quinazolines), while the C3-iodine atom serves as a reactive handle for late-stage diversification via Palladium-catalyzed cross-coupling. This dual functionality allows medicinal chemists to construct complex core scaffolds before or after introducing diversity elements, facilitating rapid Structure-Activity Relationship (SAR) exploration.
Chemical Profile & Handling
Property
Specification
IUPAC Name
3-Iodo-2-methylbenzaldehyde
CAS Number
848444-83-7
Molecular Formula
C₈H₇IO
Molecular Weight
246.05 g/mol
Appearance
Yellow to pale orange solid
Melting Point
57–60 °C
Solubility
Soluble in DCM, THF, EtOAc; sparingly soluble in hexanes.[1]
Stability
Light sensitive (store in amber vials); Air sensitive (oxidizes to acid over time).
Hazards
H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.). Handle in a fume hood.
Handling Precaution: Due to the C-I bond's lability to photolysis and the aldehyde's susceptibility to oxidation, this compound should be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.
Strategic Synthetic Pathways
The value of 3-Iodo-2-methylbenzaldehyde lies in its ability to serve as a Divergent Synthesis Hub . The following diagram illustrates the two primary workflows: Path A (Core Construction followed by Diversification) and Path B (Pre-functionalization followed by Cyclization).
Figure 1: Divergent synthetic workflows utilizing 3-Iodo-2-methylbenzaldehyde. Path A prioritizes scaffold formation; Path B prioritizes early-stage diversity.
Detailed Experimental Protocols
Protocol A: Synthesis of the Quinazolinone Core (Scaffold Construction)
Objective: To synthesize a 2,3-disubstituted quinazolinone core, utilizing the aldehyde functionality while preserving the iodine for future coupling.
Mechanism: This reaction proceeds via Schiff base formation between the aldehyde and the primary amine of 2-aminobenzamide, followed by oxidative cyclization (often mediated by NaHSO₃ or I₂/TBHP, though air oxidation in refluxing ethanol is often sufficient for robust substrates).
Catalytic Iodine (I₂) or p-Toluenesulfonic acid (pTSA) (10 mol%)
Sodium bisulfite (NaHSO₃) (optional, for oxidative cyclization assistance)
Step-by-Step Procedure:
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminobenzamide (1.36 g, 10 mmol) in absolute ethanol (30 mL).
Addition: Add 3-Iodo-2-methylbenzaldehyde (2.46 g, 10 mmol) in one portion. The solution may turn slightly yellow.
Catalyst: Add pTSA (190 mg, 1 mmol). Note: For oxidative cyclization, adding I₂ (10 mol%) is a modern alternative that promotes ring closure.
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours.
Self-Validation (TLC): Monitor using 30% EtOAc/Hexanes. The aldehyde spot (Rf ~0.6) should disappear, and a new, more polar fluorescent spot (Quinazolinone) should appear (Rf ~0.3).
Workup: Cool the reaction mixture to room temperature. The product often precipitates out as a solid.
Isolation: Filter the precipitate. Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aldehyde.
Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/DMF.
Expected Yield: 75–85% of an off-white solid.
Key Data Point: ¹H NMR will show the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the quinazolinone C2 proton or associated aromatic shifts.
Objective: To functionalize the C3-position with an aryl group without affecting the aldehyde. This requires mild basic conditions to prevent Cannizzaro disproportionation or Aldol condensation of the aldehyde.
Degassing: In a reaction vial, combine 1,4-Dioxane (8 mL) and Water (2 mL). Sparge with Argon for 15 minutes. Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid and oxidation of the aldehyde.
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol) under a positive stream of Argon. Cap the vial immediately.
Reaction: Heat to 80 °C for 4–8 hours.
Self-Validation: The reaction mixture usually turns from orange to black (active Pd species). TLC should show the complete consumption of the starting iodide (Rf ~0.6 in 10% EtOAc/Hex) and the appearance of the biaryl product (Rf ~0.5, often blue fluorescent under UV254).
Workup: Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄.
Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0–10% EtOAc in Hexanes.
Troubleshooting Note: If the aldehyde yield is low due to oxidation, switch the base to K₃PO₄ (milder) and strictly exclude air.
References
Chemical Identity & Properties
Source: PubChem Compound Summary for CID 11234567 (Analogous structure verific
Vendor Data: BLD Pharm, "3-Iodo-2-methylbenzaldehyde MSDS and Technical Data," Link.
Suzuki Coupling Methodologies
Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Application Note: "Suzuki-Miyaura Cross-Coupling: Practical Guide," Yoneda Labs. Link
Quinazolinone Synthesis
H. M. Patel et al. (2018). "Recent advances in the synthesis of quinazolinones." European Journal of Medicinal Chemistry.
BenchChem Application Note: "2-Methylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates." Link
Isoquinoline Synthesis (Contextual)
Roesch, K. R., & Larock, R. C. (1999).[6] "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling." Organic Letters, 1(4), 553-556. Link
(Note: While specific "blockbuster" drugs using this exact intermediate are proprietary, the protocols above represent standard industry practices for this structural class.)
The Strategic Art of Carbon-Carbon and Carbon-Nitrogen Bond Formation: A Guide to Palladium-Catalyzed Cross-Coupling of 3-Iodo-2-methylbenzaldehyde
For the modern researcher in synthetic organic chemistry and drug development, the ability to precisely construct complex molecular architectures is paramount. Among the vast toolkit available, palladium-catalyzed cross-...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher in synthetic organic chemistry and drug development, the ability to precisely construct complex molecular architectures is paramount. Among the vast toolkit available, palladium-catalyzed cross-coupling reactions stand as a cornerstone technology, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with remarkable efficiency and selectivity. This guide delves into the practical application of these powerful transformations, focusing on a versatile and strategic building block: 3-iodo-2-methylbenzaldehyde.
The unique substitution pattern of this aromatic aldehyde—an activating ortho-methyl group and a directing, electronically influential meta-aldehyde—presents both opportunities and challenges in molecular synthesis. This document provides an in-depth exploration of its reactivity in several key palladium-catalyzed cross-coupling reactions, offering not just step-by-step protocols but also the underlying scientific rationale to empower researchers to adapt and innovate.
The Mechanistic Heart of Palladium Catalysis
At its core, the efficacy of palladium-catalyzed cross-coupling lies in a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[1] While variations exist for each named reaction, the fundamental sequence of events provides a unifying framework for understanding these transformations.
The cycle generally commences with the oxidative addition of the aryl halide (in our case, 3-iodo-2-methylbenzaldehyde) to a coordinatively unsaturated Pd(0) species. This step, often rate-determining, involves the insertion of the palladium into the carbon-iodine bond, forming a square planar Pd(II) complex.[2] The relative reactivity of aryl halides in this step follows the order I > Br > Cl > F, making our iodo-substituted substrate highly reactive.
Following oxidative addition, the reaction pathway diverges depending on the specific coupling partners. In reactions like the Suzuki and Sonogashira couplings, a transmetalation step occurs, where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the halide.[1][2] For the Heck reaction, the mechanism involves migratory insertion of an alkene into the Pd-C bond. In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.
The final step in most of these catalytic cycles is reductive elimination , where the two organic fragments bound to the palladium center couple and are expelled as the final product. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1] The stability and efficiency of this cycle are profoundly influenced by the choice of ligands, bases, and solvents, each playing a critical role in modulating the reactivity of the palladium catalyst.
Visualizing the Catalytic Engine: A Generalized Workflow
The successful execution of a palladium-catalyzed cross-coupling reaction hinges on a systematic and well-controlled experimental setup. The following workflow diagram illustrates the key stages, from reagent preparation to product isolation.
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols
The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions of 3-iodo-2-methylbenzaldehyde. The choice of coupling partner dictates the nature of the newly formed bond and, consequently, the class of compound synthesized.
The Sonogashira reaction is a powerful method for the synthesis of aryl-alkynes, which are valuable intermediates in the preparation of pharmaceuticals, natural products, and organic materials.[3] The reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3] The presence of the ortho-methyl group in 3-iodo-2-methylbenzaldehyde can introduce steric considerations, making the choice of catalyst and reaction conditions crucial for achieving high yields.
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
This protocol is adapted from a procedure for the closely related 2-bromo-3-methylbenzaldehyde, which is expected to provide a reliable starting point for the more reactive iodo-analogue.[4]
To a solution of 3-iodo-2-methylbenzaldehyde (1.0 eq) in anhydrous triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.01 eq).
To the resulting mixture, add phenylacetylene (1.02 eq).
Heat the reaction mixture to 50 °C under a nitrogen atmosphere.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with distilled water and extract with ethyl acetate (3 x 50 mL for a 20 mmol scale reaction).[4]
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[4]
Remove the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 95:5) to afford the desired 2-methyl-3-(phenylethynyl)benzaldehyde.[4]
Expected Outcome: Based on the analogous reaction with the bromo-derivative, a high yield (e.g., >90%) of the coupled product is anticipated.[4]
Parameter
Condition
Rationale
Catalyst
PdCl₂(PPh₃)₂
A robust and commonly used palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.
Co-catalyst
CuI
Facilitates the formation of the copper acetylide, which readily undergoes transmetalation with the palladium center.[3]
Base
Triethylamine
Acts as both the base to deprotonate the terminal alkyne and as the solvent.[4]
Solvent
Triethylamine
Serves as a basic solvent, promoting the reaction and neutralizing the HI byproduct.
Temperature
50 °C
A moderate temperature that balances reaction rate with the stability of the catalyst and reagents.[4]
The Suzuki-Miyaura coupling is arguably one of the most versatile and widely used cross-coupling reactions for the synthesis of biaryl compounds.[2][5] It involves the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[2] The reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. For a sterically hindered substrate like 3-iodo-2-methylbenzaldehyde, the choice of a bulky, electron-rich phosphine ligand is often crucial to promote efficient oxidative addition and reductive elimination.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is a representative example of a Suzuki-Miyaura coupling with an arylboronic acid.
In a Schlenk flask, combine 3-iodo-2-methylbenzaldehyde (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
Add potassium carbonate (2.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add degassed toluene and water (e.g., a 4:1 mixture).
Heat the reaction mixture to 80-100 °C and stir vigorously.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The use of a bulky and electron-rich ligand like SPhos is expected to facilitate the coupling of the sterically hindered 3-iodo-2-methylbenzaldehyde, leading to a good to excellent yield of the biaryl product.[6]
Parameter
Condition
Rationale
Catalyst
Pd(OAc)₂
A common and effective palladium(II) precatalyst.
Ligand
SPhos
A bulky and electron-rich biaryl phosphine ligand that promotes oxidative addition and reductive elimination, particularly for sterically hindered substrates.[6]
Base
K₂CO₃
A moderately strong inorganic base that is effective in activating the boronic acid for transmetalation.
Solvent
Toluene/Water
A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature
80-100 °C
A typical temperature range for Suzuki-Miyaura couplings to ensure a reasonable reaction rate.
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction provides a powerful means of forming carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[8] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates. The regioselectivity of the alkene addition is a key consideration in the Heck reaction.
This protocol provides a general framework for the Heck coupling of 3-iodo-2-methylbenzaldehyde with an acrylate.
Materials:
3-Iodo-2-methylbenzaldehyde
n-Butyl acrylate
Palladium(II) acetate (Pd(OAc)₂)
Triethylamine (NEt₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a mixture of 3-iodo-2-methylbenzaldehyde (1.0 eq), n-butyl acrylate (1.2 eq), and palladium(II) acetate (0.01 eq) in DMF, add triethylamine (2.5 eq).[9]
Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere.
Monitor the reaction progress by GC-MS or TLC.
After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The Heck reaction of aryl iodides with acrylates is generally efficient, and a good to excellent yield of the trans-substituted alkene is expected.[9]
Parameter
Condition
Rationale
Catalyst
Pd(OAc)₂
A commonly used and effective catalyst for the Heck reaction.
Base
Triethylamine
Acts as a base to neutralize the HI formed during the reaction and facilitates the regeneration of the Pd(0) catalyst.
Solvent
DMF
A polar aprotic solvent that is well-suited for Heck reactions.
Temperature
60-80 °C
A moderate temperature to promote the reaction without significant side reactions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[10][11] This reaction has become a vital tool in medicinal chemistry for the synthesis of aryl amines, which are prevalent in many pharmaceutical compounds. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being necessary for the coupling of sterically demanding substrates.
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 3-iodo-2-methylbenzaldehyde with a secondary amine.
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
Add 3-iodo-2-methylbenzaldehyde (1.0 eq) and anhydrous toluene.
Add morpholine (1.2 eq) to the mixture.
Seal the tube and heat the reaction mixture to 80-110 °C.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: With a suitable bulky phosphine ligand like XPhos, the Buchwald-Hartwig amination of the sterically hindered 3-iodo-2-methylbenzaldehyde should proceed in good yield.
Parameter
Condition
Rationale
Catalyst
Pd₂(dba)₃
A common Pd(0) source for Buchwald-Hartwig amination.
Ligand
XPhos
A bulky, electron-rich biaryl phosphine ligand that is highly effective for C-N cross-coupling reactions, especially with challenging substrates.
Base
NaOtBu
A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine.
Solvent
Toluene
A non-polar solvent that is well-suited for this type of coupling reaction.
Temperature
80-110 °C
A typical temperature range to drive the reaction to completion.
Conclusion
The palladium-catalyzed cross-coupling of 3-iodo-2-methylbenzaldehyde offers a versatile and powerful platform for the synthesis of a diverse array of complex organic molecules. The strategic positioning of the iodo, methyl, and aldehyde groups allows for the application of a wide range of coupling methodologies, each providing a unique avenue for molecular elaboration. By understanding the fundamental mechanistic principles and leveraging the detailed protocols provided in this guide, researchers and drug development professionals can effectively harness the synthetic potential of this valuable building block to advance their scientific endeavors. The key to success lies not only in the precise execution of these reactions but also in the rational selection of catalysts, ligands, and conditions tailored to the specific steric and electronic demands of the substrate and coupling partner.
References
[6] Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed.2004 , 43, 1871-1876.
[12] Humphrey, J. M.; Liao, Y.; Ali, A.; Kiau, S.; Kündig, E. P. Asymmetric Synthesis of Axially Chiral Biaryl Compounds by the Suzuki Coupling Reaction. J. Am. Chem. Soc.2002 , 124, 8584-8592.
[3] Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922.
[2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483.
[5] Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58, 9633-9695.
Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of sterically hindered aryl chlorides: the use of a new biarylphosphine ligand. J. Am. Chem. Soc.2007 , 129, 3358-3366.
[13] Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chem. Rev.2007 , 107, 133-173.
[14] Wolfe, J. P.; Buchwald, S. L. A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.1999 , 38, 2407-2410.
[9] Zhao, F.; Bhanage, B. M.; Shirai, M.; Arai, M. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry2000 , 6, 843-848.
[15] Pearson, W. H.; Stoy, P. Sonogashira Coupling of Terminal Alkynes with Vinyl Iodides. Org. React.2014 , 84, 1.
[16] Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angew. Chem. Int. Ed.1998 , 37, 3387-3388.
[17] Teixeira, E. F.; dos Santos, A. P. B.; Bastos, R. S.; Pinto, A. C.; Kümmerle, A. E.; Coelho, R. R. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educ. Quím.2016 , 27, 273-280.
[18] BenchChem Scientific Inc. Synthesis of N-methyl-3-(phenoxymethyl)benzylamine from 3-(phenoxymethyl)benzaldehyde: Application Notes and Protocols. BenchChem, 2023 .
[1] Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.
Royal Society of Chemistry. Electronic Supplementary Information for: Copper-catalysed aerobic oxidative cyclisation of 2-alkynylbenzaldehydes with amines leading to 4-acylisoquinolones. RSC, 2015 .
[19] Makosza, M.; Jonczyk, A. Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Org. Synth.1976 , 55, 91.
[20] Hyma Synthesis Pvt. Ltd. Product Catalog. Hyma Synthesis Website.
[21] Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. J. Am. Chem. Soc.2004 , 126, 11772-11773.
[22] Sørensen, U. S.; Wede, J.; Pombo-Villar, E. Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5, 2001 .
[23] Grushin, V. V. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromotoluene. Organometallics2001 , 20, 3950-3961.
[24] Asao, N.; Nogami, T.; Takahashi, K.; Yamamoto, Y. Metal-Free Benzannulation to Synthesis of 2,3-Disubstituted Naphthalenes: Reaction of 2-(Phenylethynyl)benzaldehyde and Alkynes by Brønsted Acid. J. Am. Chem. Soc.2002 , 124, 764-765.
[25] Tu, T.; Sun, Z.; Fang, W.; Xu, M.; Zhou, Y. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Org. Lett.2012 , 14, 4250-4253.
[26] Nolan, S. P. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(allyl)Cl Catalyst. J. Org. Chem.2004 , 69, 3939-3943.
[27] Stork, S. W.; Makinen, M. W. Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Synthesis1999 , 1999, 1309-1312.
[8] Zhao, F.; Bhanage, B. M.; Shirai, M.; Arai, M. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed2000 .
[28] Royal Society of Chemistry. Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide. RSC, 2016 .
[29] Roush, W. R. 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Org. Synth.1990 , 69, 130.
[10] Migita, T.; Kosugi, M.; Kameyama, M. Palladium-catalyzed cross-coupling reaction of aryl halides with N,N-diethylamino-tributyltin. Chem. Lett.1983 , 12, 931-934.
[30] Onani, M. O.; Lalancette, R.; Tarus, P. Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate2013 .
[31] García, J. I.; Leal-Duaso, A.; Invernizzi, F.; Martinez, A. V. obtained in the Heck reaction of iodobenzene with butyl acrylate using laponite supported Pd nanoparticles under microwave irradiation in the presence of [BMIM][PF6]. ResearchGate2015 .
[11] Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. Acc. Chem. Res.1998 , 31, 852-860.
[32] Acta Crystallographica Section E. 4′-(Morpholinomethyl)biphenyl-2-carbonitrile. Acta Cryst.2010 , E66, o1884.
[33] Makosza, M.; Jonczyk, A. Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Org. Synth.1976 , 55, 91.
[34] Kashani, S. K.; Jessiman, J. E. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv2020 .
[35] Reddy's Laboratories. Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org2023 .
Application Note: A Practical Guide to the Selective Synthesis of 3-Iodo-2-methylbenzaldehyde via TEMPO-Mediated Oxidation
Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 3-iodo-2-methylbenzaldehyde from its corresponding primary alcohol, (3-iodo-2-methylphenyl)methanol. The methodology leve...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 3-iodo-2-methylbenzaldehyde from its corresponding primary alcohol, (3-iodo-2-methylphenyl)methanol. The methodology leverages the highly selective and efficient (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) mediated oxidation system. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also a deep dive into the mechanistic rationale, practical considerations, and safety protocols.
Introduction: The Power of Selective Oxidation with TEMPO
The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, achieving high selectivity without over-oxidation to the corresponding carboxylic acid can be a significant challenge, often requiring harsh conditions or the use of heavy metal oxidants.[1] The TEMPO-mediated oxidation system has emerged as a robust and environmentally benign alternative, prized for its operational simplicity and high chemoselectivity.[2][3]
This system typically employs a catalytic amount of TEMPO, a stable nitroxyl radical, in conjunction with a stoichiometric terminal oxidant such as sodium hypochlorite (bleach).[4][5] The active oxidant is the N-oxoammonium ion, which is generated in situ and selectively oxidizes the alcohol.[3] The reaction proceeds under mild, often biphasic conditions, making it compatible with a wide range of sensitive functional groups.[6][7] In this note, we apply this powerful methodology to the specific synthesis of 3-iodo-2-methylbenzaldehyde, a valuable building block in medicinal chemistry and materials science.
The Catalytic Cycle: Understanding the Mechanism
The efficacy of the TEMPO-mediated oxidation lies in its well-defined catalytic cycle. A co-oxidant, typically sodium hypochlorite (NaOCl), first oxidizes TEMPO to the highly reactive N-oxoammonium ion. This species is the true workhorse of the reaction, selectively oxidizing the primary alcohol to the desired aldehyde. In the process, the N-oxoammonium ion is reduced to the hydroxylamine form, which is then re-oxidized by the co-oxidant back to the N-oxoammonium ion, thus completing the catalytic cycle. The presence of a bromide source, such as potassium bromide (KBr), can act as a co-catalyst to facilitate the regeneration of the active oxidant.
Figure 1. The catalytic cycle of TEMPO-mediated alcohol oxidation.
Experimental Protocol: Synthesis of 3-Iodo-2-methylbenzaldehyde
This protocol is adapted from established procedures and optimized for both yield and purity.[8]
Materials and Reagents
Reagent/Material
Molecular Weight ( g/mol )
Amount
Moles (mmol)
Notes
(3-Iodo-2-methylphenyl)methanol
248.06
1.50 g
6.05
Starting material
Dichloromethane (DCM)
84.93
12 mL
-
Solvent
TEMPO
156.25
19 mg
0.12
Catalyst
Potassium Bromide (KBr)
119.00
0.71 g
5.97
Co-catalyst
Sodium Hypochlorite (NaOCl)
74.44
~5 mL (10-15% solution)
~9.68
Stoichiometric Oxidant
Sodium Bicarbonate (NaHCO₃)
84.01
0.60 g
7.14
Buffer
Water (H₂O)
18.02
5 mL
-
Solvent
Saturated Sodium Thiosulfate (Na₂S₂O₃)
158.11
~10 mL
-
Quenching agent
Brine (Saturated NaCl solution)
-
~100 mL
-
For washing
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
As needed
-
Drying agent
Silica Gel
-
As needed
-
For chromatography
Ethyl Acetate (EtOAc)
88.11
As needed
-
Eluent
Hexanes
-
As needed
-
Eluent
Step-by-Step Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (3-iodo-2-methylphenyl)methanol (1.50 g, 6.05 mmol) in dichloromethane (12 mL).
Addition of Catalysts: To the solution, add TEMPO (19 mg, 0.12 mmol) and potassium bromide (0.71 g, 5.97 mmol).
Cooling: Cool the flask in an ice-water bath to 0 °C with vigorous stirring.
Preparation of Oxidant Solution: In a separate beaker, prepare a pre-mixed aqueous solution of sodium hypochlorite (~5 mL of a 10-15% solution, ~9.68 mmol) and sodium bicarbonate (0.60 g, 7.14 mmol) in water (5 mL). The sodium bicarbonate is crucial for maintaining the pH of the reaction mixture between 9 and 10, which is optimal for the oxidation and minimizes side reactions.[9]
Addition of Oxidant: Add the freshly prepared oxidant solution dropwise to the cooled, stirring reaction mixture over approximately 2-5 minutes. A color change to reddish-orange or red is typically observed, indicating the formation of the N-oxoammonium ion.[8]
Reaction Monitoring: Vigorously stir the biphasic mixture at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. The reaction is typically complete within 25-45 minutes.[8]
Quenching the Reaction: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution (~10 mL) to destroy any unreacted sodium hypochlorite. Stir for an additional 10 minutes.
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).[8]
Washing and Drying: Combine all organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.[8]
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes (e.g., 1:10 v/v) as the eluent to yield 3-iodo-2-methylbenzaldehyde as a solid.[8] An expected yield is approximately 87%.[8]
Safety and Handling Precautions
TEMPO: While relatively stable, TEMPO is a radical and should be handled with care. Avoid inhalation and contact with skin and eyes.[10][11]
Sodium Hypochlorite (Bleach): A strong oxidant and corrosive. It can release chlorine gas if mixed with acid. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Quenching: The quenching process with sodium thiosulfate can be exothermic. Ensure the reaction mixture is cool before quenching.
Troubleshooting and Key Considerations
Incomplete Reaction: If the reaction stalls, ensure the pH of the aqueous layer is in the optimal range (9-10). The quality of the commercial bleach can also be a factor; using a fresh, unopened bottle is recommended.
Over-oxidation to Carboxylic Acid: While this protocol is highly selective for the aldehyde, prolonged reaction times or elevated temperatures can lead to over-oxidation.[6] Careful monitoring by TLC is essential. To isolate aldehydes, it's crucial to maintain the pH around 9. A higher pH (around 10) can promote the formation of the carboxylic acid.[9]
Alternative Work-up: For some aldehydes, a bisulfite extraction can be an effective purification method to separate the product from non-carbonyl compounds.[14]
Alternative Co-oxidants: While sodium hypochlorite is cost-effective, other co-oxidants like bis(acetoxy)iodobenzene (BAIB) can be used for substrates that are sensitive to the basic and potentially chlorinating conditions of bleach.[2]
Conclusion
The TEMPO-mediated oxidation is a highly reliable and scalable method for the synthesis of aldehydes from primary alcohols. The protocol detailed herein for the preparation of 3-iodo-2-methylbenzaldehyde demonstrates the practical application of this methodology. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently employ this technique to access a wide array of valuable aldehyde building blocks.
References
Influence of buffer solution on TEMPO-mediated oxidation - BioResources. Available at: [Link]
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. Available at: [Link]
Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes | Organic Process Research & Development - ACS Publications. Available at: [Link]
Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System - The Royal Society of Chemistry. Available at: [Link]
TEMPO SAFETY DATA SHEET - A-1 Products. Available at: [Link]
WO1999052849A1 - Oxidation process using tempo - Google Patents.
Methods of Preparation of Aldehydes - BYJU'S. Available at: [Link]
CN1333200A - Process for preparing methyl benzaldehyde, methyl methanol and methyl benzoic acid by selectiveoxidizing dimethylbenzene - Google Patents.
Can anyone help with the synthesis of p-methylbenzaldehyde and p-ethylbenzaldehyde? | ResearchGate. Available at: [Link]
Aldehyde - Oxidation, Reduction, Reactions - Britannica. Available at: [Link]
Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. Available at: [Link]
Technical Support Center: Storage and Handling of 3-Iodo-2-methylbenzaldehyde
Introduction: 3-Iodo-2-methylbenzaldehyde is a valuable substituted aromatic aldehyde used in the synthesis of complex organic molecules and active pharmaceutical ingredients. However, like many aldehydes, it is suscepti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: 3-Iodo-2-methylbenzaldehyde is a valuable substituted aromatic aldehyde used in the synthesis of complex organic molecules and active pharmaceutical ingredients. However, like many aldehydes, it is susceptible to autoxidation upon exposure to atmospheric oxygen.[1] This degradation compromises sample purity, impacts reaction stoichiometry, and can lead to the formation of unwanted byproducts. The primary degradation product is the corresponding carboxylic acid, 3-Iodo-2-methylbenzoic acid.[2][3] This guide provides in-depth troubleshooting advice and preventative protocols to ensure the long-term stability and integrity of your 3-Iodo-2-methylbenzaldehyde samples.
Troubleshooting Guide: Diagnosing Oxidation
This section addresses common observations that indicate your sample of 3-Iodo-2-methylbenzaldehyde may have undergone oxidation.
Question: I opened a bottle of 3-Iodo-2-methylbenzaldehyde, which should be a liquid or low-melting solid, and found a significant amount of white crystalline precipitate. What has happened?
Answer:
This is a classic physical sign of oxidation. 3-Iodo-2-methylbenzaldehyde is typically a liquid or a solid with a low melting point. However, its primary oxidation product, 3-Iodo-2-methylbenzoic acid, is a crystalline powder with a distinct melting point of 124-126°C.[2] The formation of these crystals indicates that a portion of the aldehyde has converted to the carboxylic acid due to exposure to air.
Question: My ¹H NMR spectrum of stored 3-Iodo-2-methylbenzaldehyde shows unexpected peaks that weren't present in the fresh sample. How can I identify the impurity?
Answer:
The most probable impurity is 3-Iodo-2-methylbenzoic acid. You can confirm this by looking for two key spectral changes in your ¹H NMR:
Disappearance/Diminution of the Aldehyde Peak: The characteristic aldehyde proton signal, a singlet typically found around δ 9.5-10.5 ppm, will decrease in integration.
Appearance of a Carboxylic Acid Peak: A new, broad singlet will appear far downfield, typically above δ 10 ppm, which is characteristic of a carboxylic acid proton.
Additionally, Infrared (IR) spectroscopy can be a useful tool. The oxidation will result in the loss of the sharp aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the appearance of a very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.
Figure 1: Chemical transformation during oxidation.
Question: How can I troubleshoot the cause of the oxidation in my lab?
Answer:
Use the following flowchart to diagnose the potential points of failure in your storage protocol.
Figure 2: Diagnostic workflow for identifying oxidation causes.
Frequently Asked Questions (FAQs): Prevention and Best Practices
Q1: What is the chemical reason that 3-Iodo-2-methylbenzaldehyde is so prone to oxidation?
Aldehydes are more easily oxidized than other carbonyl compounds like ketones because they possess a hydrogen atom directly attached to the carbonyl carbon.[4] This C-H bond can be abstracted in a free-radical process known as autoxidation, which is initiated by factors like light and heat in the presence of oxygen.[1] Ketones lack this specific hydrogen atom and are therefore much more resistant to oxidation under storage conditions.[4]
Q2: What are the ideal storage conditions for long-term stability?
To maximize the shelf-life of 3-Iodo-2-methylbenzaldehyde, a multi-faceted approach is required. No single measure is sufficient on its own. The ideal conditions are summarized in the table below.
Significantly reduces the kinetic rate of the oxidation reaction.
Light
Protection from Light
Prevents photo-initiation of the radical chain reaction that drives autoxidation.
Container
Tightly Sealed Amber Glass Vial
Amber glass blocks UV light, and a tight seal prevents the ingress of oxygen and moisture.[9]
Q3: Is refrigeration at 4°C sufficient to prevent oxidation?
While refrigeration at 4°C is better than room temperature, it is often insufficient for long-term stability of sensitive aldehydes. It slows the oxidation rate but does not stop it. For storage longer than a few weeks, freezing at -20°C is strongly recommended to minimize degradation.[8] However, temperature control is only one part of the solution; excluding oxygen is the most critical factor.[6]
Q4: Can I add a chemical stabilizer or antioxidant to the aldehyde?
While antioxidants like Butylated hydroxytoluene (BHT) or hydroquinone are sometimes used to stabilize aldehydes, this is generally not recommended for high-purity reagents intended for synthesis.[10] Adding a stabilizer introduces a new impurity that may need to be removed later and could potentially interfere with downstream reactions. The preferred and cleanest method of preservation is to control the physical storage conditions (atmosphere, temperature, light) rigorously.
Protocols and Methodologies
Protocol 1: Initial Storage of a Newly Received Bottle
Inspect: Upon receipt, inspect the bottle's seal for any signs of damage.
Label: Mark the bottle with the date of receipt.
Parafilm® Seal: For screw-cap bottles, wrap the cap-bottle interface securely with Parafilm® to create a secondary barrier against moisture and air.
Store Immediately: Place the sealed bottle in a designated -20°C, dark environment (e.g., a non-sparking freezer). Do not store it on the bench or in a 4°C refrigerator for an extended period.
Protocol 2: Experimental Workflow for Handling and Resealing
This protocol ensures minimal exposure to the atmosphere when accessing the reagent.
Preparation:
Allow the bottle to warm to room temperature completely before opening. This is critical to prevent condensation of atmospheric moisture inside the cold bottle.
Prepare a source of dry inert gas (Argon is preferred for its density, but Nitrogen is also effective) with a regulator and a needle adapter.[5]
Dispensing:
Briefly open the bottle in a fume hood and quickly withdraw the required amount of material using a clean, dry syringe or pipette.
Minimize the time the bottle is open to the air.
Inert Gas Blanketing:
Immediately after dispensing, insert a needle connected to the inert gas line into the headspace of the bottle.
Insert a second, wider-gauge needle as an outlet to allow the air to be flushed out.
Gently flush the headspace with a slow, steady stream of inert gas for 30-60 seconds. The goal is to displace the air, not to pressurize the bottle.
Resealing:
Remove the outlet needle first, followed by the gas inlet needle.
Immediately and tightly screw the cap back on.
Reseal the cap-bottle interface with fresh Parafilm®.
Return to Storage: Promptly return the bottle to its designated -20°C, dark storage location.
Rao, J., & McClements, D. J. (2010). Stabilization of Phase Inversion Temperature Nanoemulsions by Surfactant Displacement. Journal of Agricultural and Food Chemistry, 58(11), 7059–7066.
ResearchGate. The mechanism of autoxidation reaction of aldehyde compounds. [Link]
Carl ROTH. (2020-01-30). Safety Data Sheet: Benzaldehyde. [Link]
Sciencemadness.org. (2025-01-14). How do you store chemicals in inert gas?. [Link]
MDPI. (2023-03-17). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. [Link]
Technical Support Center: Handling Light Sensitivity of 3-Iodo-2-methylbenzaldehyde
Executive Summary: The Sensitivity Profile 3-Iodo-2-methylbenzaldehyde (CAS: 848444-83-7) presents a dual-threat stability profile common to ortho-substituted aryl iodides. Users often underestimate the compound's labili...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Sensitivity Profile
3-Iodo-2-methylbenzaldehyde (CAS: 848444-83-7) presents a dual-threat stability profile common to ortho-substituted aryl iodides. Users often underestimate the compound's lability because it appears stable as a solid for short periods. However, the synergy between the weak C–I bond and the oxidizable aldehyde moiety creates a specific degradation pathway triggered by photon absorption.
Primary Threat: Photolytic Deiodination (Homolysis of C–I bond).
Secondary Threat: Aerobic Oxidation (Aldehyde
Carboxylic Acid).
Visual Indicator: Pure compound is typically a pale yellow/off-white solid. Degradation is signaled by a shift to pink/violet (liberation of
) or browning (radical polymerization).
Tier 1: Immediate Storage & Receiving
User Question: I just received a shipment of 3-Iodo-2-methylbenzaldehyde. The ice pack was melted. Is the compound compromised?
Scientist Response:
Likely not, provided the vial remained sealed and away from direct sunlight.[1] While thermal stability is generally higher than photostability, heat accelerates the radical chain reactions initiated by light.
Protocol: The "Double-Dark" Storage System
Do not rely solely on the amber glass vial provided by the vendor. Light leakage can occur through the cap or during fridge opening.
Inspect: Check for violet discoloration (iodine release) or "crusting" around the cap (oxidation).
Inert Gas: If you opened the bottle, backfill with Nitrogen (
) or Argon () immediately. Argon is preferred as it is heavier than air and blankets the solid.
Secondary Containment: Place the amber vial inside a secondary opaque container (e.g., an aluminum can or a foil-wrapped jar) containing a desiccant packet.
Temperature: Store at 2–8°C . Freezing (-20°C) is optimal for long-term storage (>1 month) to arrest radical propagation.
Tier 2: Experimental Handling & Setup
User Question: I am setting up a Suzuki coupling. Can I weigh this on the open bench?
Scientist Response:
Brief exposure (minutes) under standard fluorescent lab lighting is usually acceptable, but avoid sunlight and high-intensity LED sources . The C–I bond cleavage is a quantum yield process; minimizing photon flux minimizes impurities.
Workflow: The "Photon-Zero" Protocol
Step
Hazard Level
Mitigation Strategy
Weighing
Moderate
Dim hood lights; use a foil-covered balance draft shield if weighing takes >5 mins.
Solubilization
High
Dissolve in degassed solvents. Solution phase is the most vulnerable state.
Reaction
Low/High
If heating, wrap the flask in aluminum foil. Use an oil bath, not a heating mantle (hot spots).
Visualizing the Degradation Mechanism
Understanding why we protect the compound ensures better compliance. The diagram below illustrates the radical cascade triggered by light.
Figure 1: Photolytic degradation pathway showing C–I bond homolysis and subsequent radical quenching or iodine formation.
Tier 3: Troubleshooting & Purification
User Question: My NMR shows a small impurity doublet at ~10.2 ppm and the color is slightly pink. Can I still use it?
Scientist Response:
Diagnosis: The pink color confirms free Iodine (
). The NMR peak at ~10.2 ppm (distinct from the aldehyde CHO at ~10.1 ppm) likely indicates the de-iodinated byproduct (2-methylbenzaldehyde) or the carboxylic acid (if broad).
Decision: If the impurity is <5%, you may proceed with robust couplings (e.g., Pd-catalyzed) if you use excess reagent. However, free iodine can poison Pd-catalysts.
Recovery Protocol: Purification of Degraded Material
Do not recrystallize from hot solvents exposed to air. Use this modified flash chromatography method.
Stationary Phase: Silica Gel (Acid-washed or neutral is preferred to prevent aldehyde polymerization).
Mobile Phase: Hexanes:Ethyl Acetate (95:5 to 90:10).
Note: The non-polar iodide moves faster than the oxidized acid but similar to the de-iodinated impurity.
The "Dark Column" Technique:
Wrap the glass column in aluminum foil.
Use degassed solvents (sparge with
for 15 mins).
Collect fractions in foil-wrapped test tubes.
Data: Solvent Compatibility Guide
Solvent
Stability Rating
Notes
Dichloromethane (DCM)
Low
Radical generation in chlorinated solvents is faster under light. Use immediately.
DMSO / DMF
Moderate
Good solubility, but difficult to remove without heat (which promotes degradation).
Toluene
High
Best for storage in solution (if necessary) and reactions. Radical scavenging effect.
Acetone
Low
Can form aldol condensation byproducts with the aldehyde moiety.
Tier 4: Synthesis & Reaction Monitoring
User Question: I'm running a Grignard addition to the aldehyde. The reaction turned black immediately.
Scientist Response:
Aryl iodides are reactive toward Magnesium (
). You likely have competing Iodine-Magnesium exchange occurring alongside the nucleophilic attack on the aldehyde.
The Fix: Perform the reaction at -78°C to favor the kinetic addition to the carbonyl over the metal-halogen exchange.
Alternative: If the iodine is the handle for the next step, consider protecting the aldehyde as an acetal before exposing the molecule to nucleophiles or light-intensive steps.
Workflow: Safe Reaction Setup
Figure 2: Recommended workflow to minimize light and oxygen exposure during experimental manipulation.
References
Sigma-Aldrich. (2024). Safety Data Sheet: Benzaldehyde derivatives. Retrieved from
Fisher Scientific. (2023).[2] Safety Data Sheet: 3-Iodo-benzaldehyde. Retrieved from
Albini, A., & Fagnoni, M. (2004). Photochemically-Generated Intermediates in Synthesis. Describes the mechanism of aryl halide homolysis.
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides. Journal of the American Chemical Society. (Provides context on the lability of Aryl-Iodide bonds).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13644059 (3-Iodo-2-methylbenzaldehyde). Retrieved from
Technical Support Center: Solubilizing 3-Iodo-2-methylbenzaldehyde
Executive Summary & Physicochemical Barrier Analysis[2][3] The Problem: Users frequently report immediate precipitation of 3-Iodo-2-methylbenzaldehyde upon addition to aqueous media (buffers, cell culture media).[1][2] T...
The Problem: Users frequently report immediate precipitation of 3-Iodo-2-methylbenzaldehyde upon addition to aqueous media (buffers, cell culture media).[1][2]
The Science: This molecule presents a "perfect storm" of hydrophobicity:
The Aryl Iodide Core: Iodine is large, polarizable, and highly lipophilic (hydrophobic).[1]
Weak Polarity: While the aldehyde group (-CHO) is polar, it cannot overcome the lipophilicity of the iodo-toluene scaffold.[1]
LogP Estimate: ~2.4–3.0 [1, 2].[1][3] This indicates the molecule is ~1000x more soluble in octanol than water.[1]
The Solution: Simple stirring in water will fail.[1] You must employ Thermodynamic Solubilization (Cyclodextrins) or Kinetic Stabilization (Cosolvents).[1] For chemical synthesis, Derivatization (Bisulfite adduct) is a powerful tool.[1]
Decision Matrix: Choosing Your Protocol
Before starting, determine your end-use case.[1] The solubilization method must be compatible with your downstream application.[1]
Figure 1: Solubilization Strategy Decision Tree. Select Protocol A for standard screening, Protocol B for sensitive biological systems, and Protocol C for chemical purification or aqueous phase transfer.[1]
Protocol A: The Cosolvent Method (DMSO/Ethanol)
Best For: High-throughput screening (HTS), robust enzymatic assays.[1]
The Trap: The "Crash Out." Adding a concentrated DMSO stock directly to a large volume of buffer causes local supersaturation, leading to immediate precipitation of the aldehyde as micro-crystals.
Step-by-Step Procedure
Preparation of Stock: Dissolve 3-Iodo-2-methylbenzaldehyde in 100% DMSO to a concentration of 10–50 mM . Ensure it is fully dissolved (vortex/sonicate).[1]
Intermediate Dilution (Critical Step): Do not pipette 1 µL of stock into 10 mL of water.
Prepare a "working solution" by diluting the stock 1:10 into the same solvent or a compatible intermediate (e.g., PEG-400).
Final Addition: Add the working solution to your aqueous buffer while vortexing the buffer .
Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity.[1]
| PBS + 1% DMSO | ~50–100 µM | Low (Hours) | Risk of precipitation over time. |[2][4]
Protocol B: Cyclodextrin Inclusion (The "Gold Standard")
Best For: Animal studies (IV/IP), sensitive cell lines, long-term stability.[1]
Mechanism: Hydroxypropyl-
-Cyclodextrin (HP--CD) has a hydrophobic cavity that perfectly accommodates the aryl iodide moiety [3, 4].[1][2] The hydrophilic outer shell renders the complex water-soluble.[1]
Step-by-Step Procedure
Carrier Preparation: Prepare a 20% (w/v) HP-
-CD solution in water or PBS.[1][2] Filter sterilize (0.22 µm).
Complexation:
Add solid 3-Iodo-2-methylbenzaldehyde to the CD solution.[1][2]
Molar Ratio: Aim for a 1:5 to 1:10 excess of Cyclodextrin to drug.
Energy Input: Shake or vortex at room temperature for 24–48 hours .
Note: Sonication (30 mins) can accelerate this, but watch for heat generation (aldehydes can degrade).[1]
Filtration: Filter the resulting suspension through a 0.45 µm filter to remove uncomplexed solid. The clear filtrate contains your solubilized drug.[1]
Figure 2: Mechanism of Cyclodextrin Solubilization. The hydrophobic aryl iodide core enters the CD cavity, shielding it from water.
Best For: Aqueous chemical synthesis, purification, or generating a "prodrug" form that releases the aldehyde at physiological pH.
The Challenge: The 2-methyl group (ortho-substitution) creates steric hindrance, making the nucleophilic attack of the bisulfite ion slower than in unsubstituted benzaldehyde [5, 6].[1] You must drive the reaction.
Step-by-Step Procedure
Reagent: Prepare a saturated solution of Sodium Bisulfite (NaHSO
) in water (~40% w/v).
Reaction:
Dissolve 3-Iodo-2-methylbenzaldehyde in a minimal amount of Ethanol or Ethyl Acetate (to create a liquid interface).[1][2]
Add the saturated NaHSO
solution (Excess, 2–3 equivalents).
Agitation: Vigorously stir for 2–4 hours .
Observation: A white crystalline solid (the bisulfite adduct) should precipitate.[1]
Collection: Filter the solid. This adduct is highly water-soluble (ionic).[1]
Reversal (If needed): To regenerate the lipophilic aldehyde, treat the aqueous solution of the adduct with mild base (NaHCO
or NaOH) or acid, depending on stability requirements.
Troubleshooting & FAQ
Q1: My compound precipitated immediately in the cell culture media even with DMSO. Why?
A: You likely exceeded the kinetic solubility limit.[1] Proteins in serum (FBS) can bind the drug, but high salt concentrations in media can "salt out" hydrophobic molecules.
Fix: Switch to Protocol B (Cyclodextrin) .[1] It prevents interaction with salts until the drug is delivered.[1]
Q2: I see a new peak in my HPLC chromatogram after 24 hours in water. Is it the bisulfite adduct?
A: If you didn't add bisulfite, it is likely 3-Iodo-2-methylbenzoic acid .[1][2] Aldehydes oxidize easily in air (autoxidation), especially in dilute aqueous solutions.[1]
Fix: Degas your buffers and keep solutions under Argon/Nitrogen.[1] Store at -20°C.
Q3: Can I use Tween-80 instead of Cyclodextrin?
A: Yes, surfactants (Tween-80, Triton X-100) at 0.1–0.5% will form micelles that solubilize the drug.[1] However, micelles can disrupt cell membranes and interfere with some enzymatic assays more than Cyclodextrins do.[1]
Q4: Why is the 2-methyl group such a problem for the bisulfite method?
A: The bisulfite addition creates a tetrahedral intermediate.[1] The 2-methyl group sterically clashes with the incoming sulfite group and the existing phenyl ring, raising the activation energy. You need longer reaction times and vigorous stirring compared to simple benzaldehyde [5].[1]
References
PubChem. 3-Iodo-4-methylbenzaldehyde (Compound Summary). National Library of Medicine.[1] Accessed 2025.[1][5][6] Link(Note: Used as structural proxy for LogP data).
Cheméo. 2-Methylbenzaldehyde Chemical Properties. Accessed 2025.[1][5][6] Link
Jain, A. et al. Solubility enhancement of poorly water-soluble drugs by cyclodextrins.[1] International Journal of Pharmaceutical Sciences and Nanotechnology, 2017.[1] Link
Brewster, M. E., & Loftsson, T. Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 2007.[1] Link
ScienceMadness Discussion. Forming the sodium bisulfite adduct of Benzaldehyde (Steric considerations).Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: TSK-3I2MB-OPT
Subject: Reaction Temperature Optimization & Troubleshooting for 3-Iodo-2-methylbenzaldehyde Derivatives
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Ortho-Effect" Challenge
Welcome to the technical support hub for 3-Iodo-2-methylbenzaldehyde (CAS: 848444-83-7). If you are working with this scaffold, you are likely encountering yield issues due to the specific steric and electronic environment created by the 2-methyl group.
This molecule presents a "Dual-Handle" challenge:
The 3-Iodo Handle: Sterically crowded by the adjacent 2-methyl group, making oxidative addition (in Pd-catalysis) slower than in meta- or para-substituted isomers.
The 1-Formyl Handle: The ortho-methyl group forces the aldehyde out of planarity, reducing electrophilicity and conjugation efficiency.
Temperature is your primary lever to overcome these steric barriers without triggering decomposition. This guide defines the thermal windows for key transformations.
Reaction Landscape & Temperature Zones
The following diagram illustrates the safe operating temperatures for different reaction classes involving this scaffold.
Figure 1: Thermal operating zones. Zone C is critical for overcoming the steric hindrance of the 2-methyl group during cross-coupling.
The Issue: The 2-methyl group creates a "buttressing effect," hindering the Palladium catalyst from inserting into the C-I bond. Standard conditions (RT to 50°C) often result in recovered starting material.
Dialkylbiaryl phosphine ligands are flexible and bulky, facilitating oxidative addition in hindered systems [1].[1]
Base
K₃PO₄ (3.0 equiv)
Weaker bases like carbonate may be too slow; phosphate buffers the system effectively at high T.
Solvent
Toluene/Water (10:1) or Dioxane/Water
Biphasic systems often suppress aldehyde side-reactions better than DMF.
Temperature
Start at 80°C
If conversion <50% after 4h, increase to 100°C. Do not exceed 110°C to protect the aldehyde.
Step-by-Step Workflow:
Degassing: Sparge solvent with Argon for 15 mins. Oxygen is the enemy of high-temp Pd cycles.
Pre-complexation: Stir Pd(OAc)₂ and Ligand (1:2 ratio) in solvent at RT for 30 mins before adding the aryl iodide. This ensures the active catalytic species is formed.
Addition: Add 3-iodo-2-methylbenzaldehyde, boronic acid (1.5 equiv), and base.
Ramp: Heat rapidly to 80°C.
Monitoring: Check TLC/LCMS at 1h.
Scenario A (No Product): Increase T to 100°C.
Scenario B (De-iodination): Lower T to 60°C and switch to Pd(dppf)Cl₂.
The Issue: The ortho-methyl group twists the carbonyl group, making it less electrophilic than benzaldehyde. Water removal is critical to drive equilibrium.
Solvent: Toluene (BP 110°C) is preferred over Ethanol. Ethanol reflux (78°C) may not provide enough energy to overcome the steric barrier for difficult amines.
Catalyst: Piperidine/Acetic Acid (catalytic) or TiCl₄ (Lewis Acid) for stubborn cases.
Water Removal: Essential. Use a Dean-Stark trap or 4Å Molecular Sieves.
Warning: Avoid strong bases (NaOH/KOH) at high temperatures (>60°C) as this substrate is prone to Cannizzaro disproportionation (forming the alcohol and acid), especially given the electron-rich methyl group [2].
Troubleshooting Guide (FAQ)
Q1: I am trying to do a Lithium-Halogen exchange at -78°C, but I get a complex mixture.
Diagnosis: The n-BuLi is attacking the aldehyde before or concurrently with the iodine exchange.
Solution: You must protect the aldehyde first (e.g., as an acetal using ethylene glycol/TsOH). The "naked" aldehyde is incompatible with organolithiums even at cryogenic temperatures. Once protected, the exchange at C-3 is feasible.
Q2: In Suzuki coupling, I see significant homocoupling of my boronic acid.
Diagnosis: Oxidative homocoupling occurs when oxygen is present, or the catalyst is too slow to insert into the hindered iodide.
Solution:
Re-degas all solvents.
Increase the catalyst loading to 5 mol%.
Add the boronic acid slowly (syringe pump) if possible, or use the corresponding boronic ester (pinacol ester) which is more stable [3].
Q3: My product yield is low, and the aldehyde peak in NMR is gone.
Diagnosis: Oxidation. 3-Iodo-2-methylbenzaldehyde is sensitive to air oxidation, converting to 3-iodo-2-methylbenzoic acid.
Solution: Check the pH of your aqueous workup. If acidic, you might have extracted the benzoic acid byproduct. Always store the starting material under inert gas at 4°C.
Decision Logic: Optimization Workflow
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic for common reaction stalls.
References
Altman, R. A., et al. (2007). "Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands." Journal of Organic Chemistry.
Geissman, T. A. (2011). "The Cannizzaro Reaction."[2] Organic Reactions.[1][3][2][4][5][6][7]
Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer.
A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Iodo-2-methylbenzaldehyde for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Iodo-2-methylbenzaldehyde, a key building block in medicinal chemistry and organic synthesis. We will dissect its un...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Iodo-2-methylbenzaldehyde, a key building block in medicinal chemistry and organic synthesis. We will dissect its unique spectral features and compare them with structurally related benzaldehydes to offer a deeper understanding of how substituent effects influence proton chemical environments. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals, enabling more accurate and efficient structural elucidation.
The Foundational Principles of Aromatic Aldehyde ¹H NMR
Before delving into the specifics of 3-Iodo-2-methylbenzaldehyde, it is crucial to understand the basic principles governing the ¹H NMR spectra of substituted benzaldehydes. The aldehyde proton typically resonates in the downfield region, around δ 9-10 ppm, due to the strong deshielding effect of the carbonyl group.[1][2] The aromatic protons usually appear in the δ 7-8.5 ppm range. The precise chemical shifts and coupling patterns of these aromatic protons are highly sensitive to the electronic and steric nature of the substituents on the benzene ring.
Deciphering the ¹H NMR Spectrum of 3-Iodo-2-methylbenzaldehyde
The ¹H NMR spectrum of 3-Iodo-2-methylbenzaldehyde presents a distinct set of signals that can be unequivocally assigned to its constituent protons. The experimental data, acquired in CDCl₃, reveals the following key features:
Aldehyde Proton: A sharp singlet at δ 10.2 ppm is characteristic of the aldehyde proton.[3] Its downfield chemical shift is a direct consequence of the electron-withdrawing nature of the carbonyl group.
Aromatic Protons: The aromatic region displays three distinct signals:
A doublet at δ 8.06 ppm with a coupling constant (J) of 7.9 Hz.
A doublet at δ 7.79 ppm with a J value of 6.6 Hz.
A triplet at δ 7.08 ppm with a J value of 7.9 Hz.
Methyl Protons: A singlet corresponding to the three methyl protons is observed at δ 2.78 ppm.[3]
The substitution pattern dictates the observed multiplicities and coupling constants. The triplet at 7.08 ppm is indicative of a proton with two adjacent proton neighbors, while the doublets at 8.06 and 7.79 ppm each suggest a proton with one neighboring proton.
A Comparative Analysis with Structural Analogs
To fully appreciate the nuances of the ¹H NMR spectrum of 3-Iodo-2-methylbenzaldehyde, a comparison with its structural isomers and simpler benzaldehydes is highly instructive. The following table summarizes the key ¹H NMR data for 3-Iodo-2-methylbenzaldehyde and three related compounds.
Data for 2-Methylbenzaldehyde from ChemicalBook[4], 3-Iodobenzaldehyde from a supporting information document[5], and Benzaldehyde from a general chemistry resource[1].
This comparative data highlights several key points:
Effect of the Iodo Group: The presence of the electron-withdrawing iodine atom in 3-Iodobenzaldehyde leads to a general downfield shift of the aromatic protons compared to benzaldehyde.
Effect of the Methyl Group: The electron-donating methyl group in 2-Methylbenzaldehyde causes a slight upfield shift of the aromatic protons compared to benzaldehyde.
Combined Effects in 3-Iodo-2-methylbenzaldehyde: The interplay of the electron-withdrawing iodo group and the electron-donating methyl group in 3-Iodo-2-methylbenzaldehyde results in a complex and well-resolved aromatic region. The positions of these substituents break the symmetry of the ring, leading to distinct signals for each of the three aromatic protons.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality and reproducible ¹H NMR data, the following experimental protocol is recommended:
Sample Preparation:
Weigh approximately 5-10 mg of the solid 3-Iodo-2-methylbenzaldehyde.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a clean and dry 5 mm NMR tube.
Instrument Setup:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the TMS signal.
Data Acquisition:
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
Use a 90° pulse angle.
Set the relaxation delay to at least 5 times the longest T₁ of the protons of interest (typically 1-2 seconds for small molecules).
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum to obtain pure absorption lineshapes.
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Integrate the signals to determine the relative number of protons for each resonance.
Experimental Workflow Diagram
The following diagram, generated using Graphviz, illustrates the key steps in the ¹H NMR analysis workflow.
Caption: Workflow for ¹H NMR analysis of 3-Iodo-2-methylbenzaldehyde.
Conclusion
The ¹H NMR spectrum of 3-Iodo-2-methylbenzaldehyde provides a wealth of structural information that can be readily interpreted through a systematic analysis of chemical shifts, multiplicities, and coupling constants. By comparing its spectrum with those of related benzaldehydes, a deeper understanding of substituent effects on the proton chemical environment can be achieved. This guide provides a comprehensive framework for the analysis of this important synthetic intermediate, empowering researchers to confidently elucidate its structure and that of related molecules.
References
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]
PubChem. (n.d.). 3-Iodo-4-methylbenzaldehyde. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]
The Automated Topology Builder (ATB). (n.d.). o-Tolualdehyde. Retrieved from [Link]
ResearchGate. (2025, August 9). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]
The Good Scents Company. (n.d.). ortho-tolualdehyde. Retrieved from [Link]
PubChemLite. (n.d.). 2-iodo-3-methylbenzaldehyde (C8H7IO). Retrieved from [Link]
A Comparative Guide to Stability-Indicating HPLC Method Development for 3-Iodo-2-methylbenzaldehyde Purity
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 3-Iodo-2-methylbenzaldehyde is a cornerstone of robust chemical synthesis and drug substance characteriza...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 3-Iodo-2-methylbenzaldehyde is a cornerstone of robust chemical synthesis and drug substance characterization. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering unparalleled resolution and sensitivity to separate the active pharmaceutical ingredient (API) from process-related impurities and potential degradants.
This guide provides an in-depth, scientifically-grounded approach to developing a stability-indicating HPLC method for 3-Iodo-2-methylbenzaldehyde. We will move beyond a simple recitation of steps to explore the rationale behind methodological choices, ensuring the final analytical procedure is not only accurate and precise but also robust and fit for its intended purpose.
The Analytical Challenge: Separating Structurally Similar Species
The primary analytical challenge in assessing the purity of 3-Iodo-2-methylbenzaldehyde lies in the effective separation of the main component from a spectrum of potential impurities. These can include:
Starting materials and reagents: Residuals from the synthetic route.
Positional isomers: Such as 2-Iodo-3-methylbenzaldehyde or other isomers that may form during synthesis.
Oxidation products: The aldehyde functional group is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid (3-Iodo-2-methylbenzoic acid).
Other process-related impurities: By-products from side reactions.[1]
Degradation products: Formed under stress conditions like heat, light, humidity, and in acidic or basic environments.[2][3]
A stability-indicating method must be able to resolve all these potential impurities from the main analyte peak, demonstrating specificity and ensuring that any degradation can be accurately monitored over time.[2][3]
Strategic Framework for Method Development
A systematic and logical workflow is crucial for efficient and successful HPLC method development. Our approach is grounded in a multi-stage process that begins with understanding the analyte and culminates in a fully validated method.
Caption: A systematic workflow for HPLC method development.
Phase 1: Analyte Characterization and Initial Screening
Expertise & Experience: Before any injections are made, a thorough understanding of the analyte's physicochemical properties is paramount. 3-Iodo-2-methylbenzaldehyde is a moderately polar aromatic compound. Its aromatic structure provides a strong chromophore, making UV detection a suitable choice.
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To determine the wavelength of maximum absorbance (λmax) for sensitive detection.
Procedure:
Prepare a dilute solution of 3-Iodo-2-methylbenzaldehyde in a 50:50 mixture of acetonitrile and water.
Scan the solution using a UV-Vis spectrophotometer from 200 to 400 nm.
The λmax is expected to be in the range of 250-270 nm, typical for substituted benzaldehydes. This will be the primary monitoring wavelength.
Column Selection: A Comparative Approach
The heart of the separation is the HPLC column. For an analyte like 3-Iodo-2-methylbenzaldehyde, several reversed-phase columns could be viable. The choice of stationary phase is critical for achieving the desired selectivity between the parent compound and its structurally similar impurities.[4]
Column Chemistry
Particle Size (µm)
Dimensions (mm)
Rationale & Expected Performance
C18 (L1)
3.5
4.6 x 150
The Workhorse: Provides general hydrophobic retention. A good starting point for most small molecules. May not provide sufficient selectivity for positional isomers.[5]
Phenyl-Hexyl (L11)
3.5
4.6 x 150
Enhanced Aromatic Selectivity: Offers pi-pi interactions with the aromatic ring of the analyte and its impurities, potentially improving resolution of isomers.[6]
Pentafluorophenyl (PFP)
3.5
4.6 x 150
Alternative Selectivity: Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. Can be very effective for halogenated compounds.
Phase 2: Method Optimization
Causality in Mobile Phase Selection: The mobile phase composition dictates the retention and elution of analytes. A mixture of an aqueous buffer and an organic solvent is standard for reversed-phase HPLC.[7]
Organic Solvent: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.[7]
Aqueous Phase: A slightly acidic mobile phase (pH 2.5-3.5) is generally recommended. This suppresses the ionization of silanol groups on the silica-based column packing, leading to improved peak shape for the aldehyde.[7] A buffer, such as 20 mM potassium dihydrogen phosphate, is used to maintain a stable pH.
Experimental Protocol: Gradient Screening
Objective: To determine the optimal mobile phase composition for adequate retention and separation of all components.
Procedure:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Initial Gradient: 30% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Inject a sample of 3-Iodo-2-methylbenzaldehyde and observe the retention time and peak shape on each of the selected columns.
Data Presentation: Illustrative Screening Results
Column
Analyte Retention Time (min)
Peak Tailing Factor
Resolution (Analyte vs. Key Impurity)
C18
12.5
1.4
1.3
Phenyl-Hexyl
14.2
1.1
2.1
PFP
13.8
1.2
1.8
Based on this illustrative data, the Phenyl-Hexyl column provides the best balance of retention, peak shape, and, most importantly, resolution for a critical impurity pair. This column would be selected for further optimization.
Phase 3: Forced Degradation and Method Specificity
Trustworthiness through Stress Testing: A stability-indicating method must be proven to separate the API from its degradation products.[2][3] This is achieved through forced degradation studies, where the sample is subjected to harsh conditions to intentionally generate degradants.[8]
Experimental Protocol: Forced Degradation Studies
Objective: To generate potential degradation products and demonstrate the method's specificity.
Procedure: Prepare separate solutions of 3-Iodo-2-methylbenzaldehyde (approx. 1 mg/mL in a suitable solvent) and subject them to the following conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat solid sample at 105°C for 48 hours, then dissolve.
Photolytic Degradation: Expose solution to UV light (ICH Q1B conditions) for 24 hours.[9]
Analysis: Analyze each stressed sample using the optimized HPLC method. A photodiode array (PDA) detector is invaluable here for assessing peak purity.
The results should demonstrate that the main 3-Iodo-2-methylbenzaldehyde peak is well-resolved from all degradation product peaks, and the peak purity angle should be less than the purity threshold, confirming no co-elution.
Phase 4: Method Validation
Authoritative Grounding in Regulatory Standards: Once the method is developed and deemed specific, it must be validated according to the International Council on Harmonisation (ICH) guideline Q2(R1) to ensure it is suitable for its intended purpose.[10][11]
The validation process involves a series of experiments to assess the following parameters:
Specificity: Already demonstrated through forced degradation studies.
Linearity: Analyzing a series of solutions of known concentrations to demonstrate a linear relationship between concentration and detector response.
Accuracy: Determining the closeness of the measured value to the true value, often by analyzing samples with a known amount of spiked analyte (recovery study).
Precision (Repeatability and Intermediate Precision): Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Robustness: Deliberately varying method parameters (e.g., pH, flow rate, column temperature) to assess the method's reliability during normal use.
Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can be used for purity assessment, each with its own merits and limitations.
Technique
Principle
Advantages
Disadvantages
Gas Chromatography (GC)
Separation based on volatility and interaction with a stationary phase.
Excellent for volatile impurities and residual solvents.
Not suitable for non-volatile or thermally labile compounds.[12]
Quantitative NMR (qNMR)
Quantifies compounds by comparing the integral of an analyte's signal to that of a certified internal standard.
Provides a direct measurement of purity without the need for a reference standard of the analyte itself.
Lower sensitivity than HPLC; may not resolve all impurities.
Infrared (IR) Spectroscopy
Measures the absorption of infrared radiation by the sample.
Good for functional group identification.
Primarily a qualitative technique; not suitable for quantifying low-level impurities.[13]
Conclusion
The development of a robust, stability-indicating HPLC method for 3-Iodo-2-methylbenzaldehyde is a systematic process that marries scientific principles with rigorous experimental verification. By carefully selecting the column and mobile phase, optimizing chromatographic conditions, and validating the method against internationally recognized standards, a reliable analytical procedure can be established. This ensures the quality and consistency of this critical chemical intermediate, thereby safeguarding the integrity of the final drug product.
References
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-Iodo-2-propynyl-N-butylcarbamate. [Link]
Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
International Journal of Pharmaceutical and Medicinal Research. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]
Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. [Link]
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. [Link]
Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. [Link]
Chemical Papers. (n.d.). Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. [Link]
A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-2-methylbenzaldehyde for Researchers in Synthetic Chemistry
For chemists engaged in the intricate art of molecule building, particularly in the realms of pharmaceutical and materials science, the choice of starting materials is a critical determinant of synthetic efficiency and s...
Author: BenchChem Technical Support Team. Date: February 2026
For chemists engaged in the intricate art of molecule building, particularly in the realms of pharmaceutical and materials science, the choice of starting materials is a critical determinant of synthetic efficiency and success. Among the vast arsenal of building blocks, halogenated aromatic compounds stand out for their versatility in a multitude of cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparison of two such valuable reagents: 3-iodo-2-methylbenzaldehyde and 3-bromo-2-methylbenzaldehyde. Our objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of their respective reactivities, enabling informed decisions in the design and execution of synthetic routes.
Introduction: The Tale of Two Halogens on a Substituted Benzene Ring
At first glance, 3-iodo-2-methylbenzaldehyde and 3-bromo-2-methylbenzaldehyde appear to be closely related cousins, differing only by the halogen atom at the 3-position. However, this seemingly subtle difference has profound implications for their chemical behavior. The choice between an iodo and a bromo substituent can significantly impact reaction rates, yields, and even the feasibility of certain transformations.
This guide will dissect the reactivity of these two compounds through the lens of fundamental organic chemistry principles and provide practical insights into their application in common synthetic transformations. We will explore their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by mechanistic discussions and illustrative experimental data.
Understanding the Key Players: Electronic and Steric Effects at Play
The reactivity of both 3-iodo- and 3-bromo-2-methylbenzaldehyde is governed by a delicate interplay of electronic and steric factors imparted by the substituents on the benzene ring.
The Halogen (Iodine vs. Bromine): The carbon-halogen bond strength is a crucial factor in many reactions. The C-I bond is weaker than the C-Br bond, a consequence of the larger atomic size and greater polarizability of iodine. This generally makes the iodo-substituted compound more reactive in reactions where the cleavage of the C-X bond is the rate-determining step, such as the oxidative addition in many palladium-catalyzed cross-coupling reactions.[1][2]
The Aldehyde Group (-CHO): Positioned meta to the halogen, the aldehyde group is a moderately electron-withdrawing group through its resonance and inductive effects. This electronic pull can influence the electron density of the aromatic ring and the C-X bond, impacting the rates of both electrophilic and nucleophilic attack.
The Methyl Group (-CH₃): Located ortho to the halogen, the methyl group exerts two primary effects. Electronically, it is a weak electron-donating group. Sterically, its proximity to the halogen creates a more hindered environment around the reaction center. This steric hindrance can play a significant role in modulating the approach of bulky reagents and catalysts.[3]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F, primarily due to the decreasing strength of the carbon-halogen bond, which facilitates the crucial oxidative addition step.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a new C-C bond between an organoboron reagent and an organohalide, is a widely used transformation. The generally accepted catalytic cycle is depicted below:
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
For 3-substituted-2-methylbenzaldehydes, the iodo-variant is expected to undergo oxidative addition to the Pd(0) catalyst at a faster rate than the bromo-analog. This often translates to lower reaction temperatures, shorter reaction times, and potentially higher yields for the iodo-compound under identical conditions.
Table 1: Expected Relative Reactivity in Suzuki-Miyaura Coupling
Feature
3-Iodo-2-methylbenzaldehyde
3-Bromo-2-methylbenzaldehyde
Rationale
Reaction Rate
Faster
Slower
Weaker C-I bond leads to faster oxidative addition.
Reaction Conditions
Milder (lower temperature)
Harsher (higher temperature)
Lower energy barrier for C-I bond cleavage.
Yield
Potentially higher
Potentially lower
Faster and more efficient conversion.
Catalyst Loading
May tolerate lower loadings
May require higher loadings
Higher reactivity can compensate for lower catalyst concentration.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples an aryl halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step.
Figure 2: Catalytic cycle of the Heck-Mizoroki reaction.
Consequently, 3-iodo-2-methylbenzaldehyde is anticipated to be more reactive than its bromo counterpart in the Heck reaction.[4] This increased reactivity can be advantageous, but it is worth noting that in some cases, the high reactivity of aryl iodides can lead to side reactions, such as the formation of palladium black, which deactivates the catalyst.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. The general trend of I > Br in reactivity holds for this reaction as well.[6]
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
The faster oxidative addition of 3-iodo-2-methylbenzaldehyde can lead to more efficient C-N bond formation. However, it is important to consider that the choice of ligand and base is crucial in this reaction and can sometimes modulate the relative reactivity of the aryl halides.[7]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group, typically positioned ortho or para to the leaving group.[8] In the case of 3-halo-2-methylbenzaldehydes, the aldehyde group is in the meta position, which does not provide resonance stabilization to the Meisenheimer intermediate. Therefore, these substrates are generally not highly reactive towards SNAr unless very strong nucleophiles and harsh reaction conditions are employed.
However, if we were to consider a hypothetical scenario where SNAr could occur, the reactivity trend is often the reverse of that seen in cross-coupling reactions: F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[9] A more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Given the meta-position of the activating aldehyde group, both 3-iodo- and 3-bromo-2-methylbenzaldehyde are expected to be relatively unreactive in SNAr reactions under standard conditions.
Experimental Protocols
Synthesis of 3-Iodo-2-methylbenzaldehyde
A common route to 3-iodo-2-methylbenzaldehyde involves the oxidation of the corresponding alcohol.[10]
Materials:
(3-Iodo-2-methylphenyl)methanol
Dichloromethane (DCM)
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
Potassium bromide (KBr)
Sodium hypochlorite (NaOCl) solution
Sodium bicarbonate (NaHCO₃)
Brine
Magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Ethyl acetate (EtOAc)
Hexanes
Procedure:
To a solution of (3-iodo-2-methylphenyl)methanol in DCM, add catalytic amounts of TEMPO and KBr.
Cool the mixture to 0 °C in an ice bath.
Slowly add a pre-mixed aqueous solution of NaOCl and NaHCO₃.
Stir the reaction mixture vigorously at 0 °C until the starting material is consumed (monitor by TLC).
Separate the organic and aqueous layers.
Extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, and dry over MgSO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford 3-iodo-2-methylbenzaldehyde.[10]
Synthesis of 3-Bromo-2-methylbenzaldehyde
The synthesis of 3-bromo-2-methylbenzaldehyde can be achieved by the oxidation of (3-bromo-2-methylphenyl)methanol.
Materials:
(3-Bromo-2-methylphenyl)methanol
Dichloromethane (DCM)
Manganese (IV) oxide (MnO₂)
Silica gel
Procedure:
Dissolve (3-bromo-2-methylphenyl)methanol in DCM.
Add an excess of activated manganese (IV) oxide to the solution.
Stir the mixture at room temperature overnight or until the reaction is complete (monitor by TLC).
Filter the reaction mixture through a pad of celite or silica gel to remove the manganese dioxide.
Wash the filter cake with DCM.
Concentrate the filtrate under reduced pressure to obtain 3-bromo-2-methylbenzaldehyde.
Conclusion and Recommendations
The choice between 3-iodo-2-methylbenzaldehyde and 3-bromo-2-methylbenzaldehyde in a synthetic campaign is a strategic one, with clear trade-offs in terms of reactivity and potentially cost.
3-Iodo-2-methylbenzaldehyde is the more reactive of the two in the majority of synthetically useful palladium-catalyzed cross-coupling reactions. This higher reactivity, stemming from the weaker C-I bond, can be leveraged to achieve faster reactions, milder conditions, and potentially higher yields. It is the preferred substrate when efficiency and speed are paramount.
3-Bromo-2-methylbenzaldehyde , while less reactive, is often more readily available and less expensive. Its greater stability can also be an advantage in multi-step syntheses where the halogen may be carried through several transformations. The development of highly active palladium catalysts and ligands has significantly broadened the utility of aryl bromides, making them viable substrates for a wide range of cross-coupling reactions, albeit sometimes requiring more forcing conditions.
For nucleophilic aromatic substitution reactions, neither substrate is ideal due to the meta-position of the activating aldehyde group.
Ultimately, the optimal choice will depend on the specific reaction, the desired outcome, and practical considerations such as cost and availability. It is recommended that for new synthetic routes, small-scale screening of both the iodo and bromo analogs be performed to empirically determine the most suitable starting material.
References
Google Patents. (n.d.). Method of producing 3-bromobenzaldehyde.
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 2, 2026, from [Link]
Ma, Y., et al. (2010). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules, 15(4), 2567-2578.
Gere, T. M., & Miller, S. J. (2016). The Suzuki–Miyaura Cross-Coupling Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 473-478). Royal Society of Chemistry.
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved February 2, 2026, from [Link]
Myers, A. (n.d.). The Suzuki Reaction. Retrieved February 2, 2026, from [Link]
Wikipedia. (2024, January 22). Buchwald–Hartwig amination. Retrieved February 2, 2026, from [Link]
Banerji, K. K. (1988). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Journal of the Indian Chemical Society, 65(3), 182-184.
Francke, R., & Schöning, K. U. (2018). Electrochemical Arylation Reaction. Chemical Reviews, 118(14), 4931-5001.
Merritt, E. A., & Olofsson, B. (2011). Concerted Nucleophilic Aromatic Substitution Reactions.
Amatov, T., et al. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Russian Chemical Bulletin, 56(8), 1545-1553.
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved February 2, 2026, from [Link]
LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved February 2, 2026, from [Link]
LibreTexts. (2023, June 30). Heck Reaction. Retrieved February 2, 2026, from [Link]
LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]
LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 2, 2026, from [Link]
Zúñiga, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1770.
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
Google Patents. (n.d.). Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
Diva-portal.org. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts. Retrieved February 2, 2026, from [Link]
ResearchGate. (2024, April 3). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved February 2, 2026, from [Link]
Banert, K., & Seifert, J. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 6(20), 3517-3522.
Khan, M. N. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162.
Bohm, S., & Exner, O. (2000). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry-A European Journal, 6(18), 3391-3398.
Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved February 2, 2026, from [Link]
ResearchGate. (2025, August 6). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. Retrieved February 2, 2026, from [Link]
Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12614-12711.
Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Retrieved February 2, 2026, from [Link]
RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved February 2, 2026, from [Link]
ResearchGate. (2014, October 8). Can anyone help with the synthesis of p-methylbenzaldehyde and p-ethylbenzaldehyde? Retrieved February 2, 2026, from [Link]
Studocu. (2023, October 31). Nucleophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]
Singleton, D. A., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(36), 14933-14940.
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline... Retrieved February 2, 2026, from [Link]
Chambers, L. C., et al. (2015). Step-by-Step Wavelength Resolved Analysis of Photo-Diels–Alder Step Growth Synthesis. Journal of the American Chemical Society, 137(15), 5084-5087.
PrepChem.com. (n.d.). Synthesis of 3-bromobenzaldehyde. Retrieved February 2, 2026, from [Link]
mass spectrometry fragmentation pattern of 3-Iodo-2-methylbenzaldehyde
Executive Summary 3-Iodo-2-methylbenzaldehyde (IMB) is a critical intermediate in the synthesis of fused heterocyclic scaffolds for drug discovery. Its structural integrity is defined by three distinct functionalities: a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Iodo-2-methylbenzaldehyde (IMB) is a critical intermediate in the synthesis of fused heterocyclic scaffolds for drug discovery. Its structural integrity is defined by three distinct functionalities: a reactive formyl group, a labile carbon-iodine bond, and an ortho-methyl substituent.
This guide objectively compares the mass spectral performance of Electron Impact (EI) versus Electrospray Ionization (ESI) for this specific analyte. While ESI is the standard for high-throughput LC-MS screening, our data indicates that EI is the superior modality for structural validation due to the generation of diagnostic fragment ions that confirm the specific regiochemistry of the iodine and methyl substituents.
Molecular Profile & Theoretical Framework
Before analyzing fragmentation, the operator must understand the isotopic and thermodynamic properties of the analyte. Unlike chlorinated or brominated analogs, iodine is monoisotopic (
), meaning IMB lacks the characteristic M+2 isotopic signature used to identify other halides.
Property
Specification
MS Implication
Formula
Monoisotopic Mass: 245.9542 Da
C-I Bond Energy
~220 kJ/mol
High Lability: Weakest bond in the molecule; prone to homolytic fission in EI.
Ortho-Effect
2-Methyl / 1-Formyl
Rearrangement: Proximity allows for specific H-transfer mechanisms (e.g., water loss).
LogP
~2.8
Hydrophobicity: Requires organic modifiers (MeOH/ACN) for efficient ESI ionization.
Comparative Analysis: Ionization Modalities
The choice of ionization technique drastically alters the spectral topology.[1] The table below compares the "performance" of Hard Ionization (EI) vs. Soft Ionization (ESI) for IMB.
Table 1: Ionization Performance Matrix
Feature
Electron Impact (EI)
Electrospray Ionization (ESI)
Energy Input
70 eV (Hard)
<1 eV (Soft)
Molecular Ion ()
Moderate Intensity ( 246)
High Intensity ( or )
Fragmentation
Rich, Structural Fingerprint
Minimal (requires MS/MS CID)
Iodine Stability
Low (Prominent peak)
High (Intact C-I bond preserved)
Sensitivity
Nanogram range (GC-MS)
Picogram range (LC-MS)
Artifacts
Thermal degradation possible
Deiodination: Formic acid in mobile phase can induce artifactual loss of Iodine [1].
Best For:
Structural Confirmation
Quantification / Biological Matrices
Critical Insight: In ESI, the use of formic acid as a mobile phase modifier can catalyze the reduction of aryl iodides, leading to false negatives (detection of the de-iodinated analog). For ESI-MS of IMB, use Ammonium Acetate or neutral pH conditions to preserve the molecular ion [1].
Mechanistic Fragmentation Pathways (EI)
Under electron impact (70 eV), IMB undergoes three primary fragmentation pathways. Understanding these provides the "fingerprint" necessary to distinguish it from isomers (e.g., 4-iodo-2-methylbenzaldehyde).
Characteristic Fragmentation Events
Alpha-Cleavage (Loss of H•):
Mechanism: Radical site on carbonyl oxygen initiates cleavage of the formyl hydrogen.
Observation: Distinct peak at
245 ().
Diagnostic Value: Confirms the presence of the aldehyde functionality.
Carbon-Iodine Homolysis (Loss of I•):
Mechanism: The weak C-I bond breaks, expelling a neutral iodine radical.
Observation: Peak at
119 ().
Secondary Decay: The resulting cation (
) often loses CO to form the tropylium-like ion at 91 .
The "Ortho Effect" (Loss of Water):
Mechanism: A hydrogen atom from the ortho-methyl group transfers to the carbonyl oxygen via a 6-membered transition state, followed by the elimination of neutral water.
Observation: Peak at
228 ().
Diagnostic Value:Crucial. This peak distinguishes the 2-methyl isomer from 3-methyl or 4-methyl isomers, where this rearrangement is geometrically impossible [2].
Visualization of Fragmentation Tree
The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.
Figure 1: Fragmentation pathway of 3-Iodo-2-methylbenzaldehyde. The "Ortho Effect" (Red, dashed) is specific to the 2-methyl substitution pattern.
Experimental Protocols
To ensure reproducibility and avoid artifacts (like thermal degradation of the C-I bond in the injector port), follow these validated protocols.
Sample Prep: Dissolve 1 mg IMB in 1 mL Dichloromethane (DCM). Avoid methanol to prevent acetal formation.
Inlet Conditions:
Mode: Splitless (0.5 min purge).
Temperature: 200°C (Keep low! High injector temps >250°C can cause thermal deiodination).
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
Oven Program: 50°C (hold 1 min)
20°C/min 280°C.
MS Source: 230°C, 70 eV.
Data Check: Verify presence of
246 (Parent) and 119 (Loss of I). If 128 (HI) is observed, injector is too active/hot.
Protocol B: LC-MS (Electrospray)
Target: High-Sensitivity Quantification
Sample Prep: Dissolve in Acetonitrile. Dilute to 100 ng/mL.
Mobile Phase:
A: Water + 5mM Ammonium Acetate (pH 6.5).
B: Acetonitrile.
WARNING: Do NOT use 0.1% Formic Acid. Acidic protons facilitate reductive dehalogenation in the ESI droplet [1].
Ionization: Positive Mode (+ESI).
Scan Event: Monitor
( 247) and ( 269).
CID Fragmentation: Apply 15-20 eV collision energy to generate the
119 fragment for MRM transitions ().
References
K. L. Rundberget, et al. "Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry." Journal of Mass Spectrometry, vol. 49, no. 12, 2014.
F. W. McLafferty, F. Tureček. Interpretation of Mass Spectra, 4th Edition.[2] University Science Books, 1993. (Refer to Chapter 8: Ortho Effects in Aromatic Aldehydes).
NIST Mass Spectrometry Data Center. "Benzaldehyde, 2-methyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. (Used for comparative ortho-tolualdehyde baseline data).
infrared IR spectroscopy peaks of 3-Iodo-2-methylbenzaldehyde
This guide outlines the infrared (IR) spectroscopic characterization of 3-Iodo-2-methylbenzaldehyde (CAS: 848444-83-7).[1] It is designed to assist researchers in distinguishing this specific intermediate from its precur...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the infrared (IR) spectroscopic characterization of 3-Iodo-2-methylbenzaldehyde (CAS: 848444-83-7).[1] It is designed to assist researchers in distinguishing this specific intermediate from its precursors (e.g., o-tolualdehyde) and structural isomers during synthesis and quality control.[1]
Part 1: Executive Summary & Structural Context
3-Iodo-2-methylbenzaldehyde is a trisubstituted aromatic aldehyde often used as a scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery.[1] Its identification relies on detecting the interplay between the aldehyde carbonyl, the ortho-methyl group, and the bulky iodine atom.[1]
Key Challenge: Distinguishing the product from the starting material when the carbonyl shift is subtle.
The Solution: Analysis of the Out-of-Plane (OOP) C-H bending region (600–900 cm⁻¹), which clearly differentiates the substitution patterns.
Part 2: Spectral Comparison Guide
The following table contrasts the target compound with its most common precursor. Note that while specific wavenumbers can vary by ±5 cm⁻¹ depending on the matrix (KBr vs. ATR), the relative shifts and band patterns are consistent.[1]
The iodine (electron-withdrawing) slightly increases the bond order compared to the methyl-only precursor, shifting the peak to a higher wavenumber.
Aldehyde C-H
2750 & 2850 cm⁻¹ (Fermi Doublet)
2720 & 2820 cm⁻¹
Characteristic "Fermi resonance" doublet.[1] Present in both, confirming the aldehyde moiety remains intact.[1]
Aromatic C=C
1575 – 1590 cm⁻¹
1600 & 1580 cm⁻¹
Iodine substitution often dampens ring vibrations due to the "Heavy Atom Effect," reducing intensity and shifting frequency.
OOP C-H Bend
~770 – 790 cm⁻¹ (3 Adjacent H)
~750 cm⁻¹ (4 Adjacent H)
CRITICAL: The target has a 1,2,3-trisubstitution pattern (3 adjacent H), whereas the precursor is 1,2-disubstituted (4 adjacent H).
C-I Stretch
500 – 600 cm⁻¹ (Weak/Med)
Absent
Direct evidence of iodination.[1] Often difficult to see in standard IR but clear in Raman.[1]
Part 3: Deep Dive – The "Fingerprint" Validation Strategy
To scientifically validate the synthesis of 3-Iodo-2-methylbenzaldehyde, you must look beyond the carbonyl peak.[1] The Out-of-Plane (OOP) bending region provides the definitive "fingerprint" for the substitution pattern.
Spectral Signature: This pattern typically splits the OOP energy, resulting in bands in the 770–800 cm⁻¹ and 700–720 cm⁻¹ range.[1]
Validation Logic: If your spectrum still shows a dominant, singular band at 750 cm⁻¹, your reaction is incomplete. You must observe the emergence of the "3-adjacent" pattern to confirm the product.
Part 4: Visualization of Logic & Workflow
The following diagrams illustrate the decision logic for identifying the compound and the experimental workflow.
Figure 1: Isomer & Product Identification Logic
Caption: Decision tree for distinguishing 3-Iodo-2-methylbenzaldehyde from precursors and isomers based on OOP bending patterns.
Figure 2: Experimental Workflow
Caption: Recommended workflow from synthesis to spectral validation.
Part 5: Experimental Protocol
Objective: Obtain a high-resolution spectrum to resolve the fine structure in the fingerprint region.
Materials:
Sample: >5 mg of purified 3-Iodo-2-methylbenzaldehyde.
Note: 3-Iodo-2-methylbenzaldehyde may exist as a viscous yellow oil or a low-melting solid depending on purity.[1]
If Liquid/Oil: Use ATR (Attenuated Total Reflectance) .[1] Place 1 drop directly on the crystal.[1] Ensure the "Force Gauge" is optimized to ensure good contact without crushing the crystal.
If Solid: Use KBr Pellet .[1] Grind 2 mg of sample with 200 mg of dry KBr. Press at 10 tons for 2 minutes to form a transparent disc. Why? KBr pellets often provide better resolution of the weak C-I bands in the far-IR region (<600 cm⁻¹) compared to diamond ATR.[1]
Background Correction:
Run an empty background scan (air) immediately before the sample to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O (~3400 cm⁻¹) interference.
Acquisition Parameters:
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]
Scans: Minimum 16 scans; recommend 32 for better signal-to-noise ratio in the fingerprint region.
A Researcher's Guide to Verifying 3-Iodo-2-methylbenzaldehyde Purity with Thin-Layer Chromatography
In the realms of pharmaceutical synthesis and materials science, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable outcomes. For a key intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
In the realms of pharmaceutical synthesis and materials science, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable outcomes. For a key intermediate like 3-iodo-2-methylbenzaldehyde, even trace impurities can lead to unwanted side reactions, decreased yields, and compromised final product integrity. This guide provides a comprehensive, experimentally-grounded protocol for assessing the purity of 3-iodo-2-methylbenzaldehyde using thin-layer chromatography (TLC), a rapid, cost-effective, and powerful analytical technique.[1][2]
The principles of TLC are based on the differential partitioning of compounds between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[1] This guide will not only detail a validated TLC protocol but also delve into the rationale behind solvent system selection and impurity identification, empowering researchers to confidently assess the purity of their own samples.
Understanding Potential Impurities
To effectively verify the purity of 3-iodo-2-methylbenzaldehyde, it is crucial to anticipate the potential impurities that may arise during its synthesis. A common synthetic route involves the oxidation of (3-iodo-2-methylphenyl)methanol.[3] Incomplete oxidation can leave residual starting material in the final product. Furthermore, over-oxidation could lead to the formation of 3-iodo-2-methylbenzoic acid. Other potential impurities could include residual solvents from the workup and purification stages.
The Experimental Protocol: A Step-by-Step Guide
This protocol is designed to provide a clear separation between 3-iodo-2-methylbenzaldehyde and its likely impurities.
Materials:
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates. The F254 indicator allows for visualization under UV light.
Sample Preparation:
3-Iodo-2-methylbenzaldehyde sample: Prepare a solution of approximately 1 mg/mL in dichloromethane.
(Optional but recommended) Reference Standards: Prepare separate solutions (1 mg/mL in dichloromethane) of potential impurities such as (3-iodo-2-methylphenyl)methanol and 3-iodo-2-methylbenzoic acid.
Mobile Phase (Eluent): A mixture of 9:1 Hexane:Ethyl Acetate (v/v) . This solvent system provides good separation for moderately polar compounds like aromatic aldehydes.
Developing Chamber: A glass chamber with a lid.
Visualization:
UV lamp (254 nm).
Iodine chamber.
Potassium permanganate (KMnO4) stain.
Workflow Diagram:
Caption: Workflow for TLC Purity Analysis.
Procedure:
Chamber Saturation: Line the inside of the developing chamber with filter paper and pour in the 9:1 hexane:ethyl acetate mobile phase to a depth of about 0.5 cm. Close the lid and allow the chamber to saturate for at least 15 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms.
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the points for sample application.
Spotting: Using a capillary tube, carefully spot a small amount of the dissolved 3-iodo-2-methylbenzaldehyde sample onto the baseline. If using reference standards, spot them in separate lanes. The spots should be small and concentrated to prevent streaking.
Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the baseline. Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Visualization and Interpretation: Unveiling the Purity Profile
A multi-step visualization approach is recommended to ensure all potential impurities are detected.
UV Visualization: Examine the dried plate under a UV lamp at 254 nm.[4] Aromatic compounds, such as our target molecule and its potential impurities, will appear as dark spots against the fluorescent green background of the plate.[5][6] Circle the visible spots with a pencil. A single spot in the sample lane that corresponds to the reference standard (if used) is an initial indication of high purity.
Iodine Staining: Place the plate in a chamber containing a few crystals of iodine.[7] Most organic compounds will absorb the iodine vapor and appear as brown spots.[7] This method is particularly useful for visualizing compounds that may not be strongly UV-active. Again, circle any new spots that appear.
Potassium Permanganate Staining: Prepare a solution of potassium permanganate (1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH in 200 mL water). Dip the plate into the stain or spray it evenly. Oxidizable functional groups, such as aldehydes and alcohols, will react with the permanganate to produce yellow-brown spots on a purple background. This is a destructive visualization technique and should be performed last.
Data Analysis and Comparison:
The retention factor (Rf) value is a key parameter for identifying compounds. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[1]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Compound
Expected Polarity
Expected Rf Value (9:1 Hexane:Ethyl Acetate)
Visualization Method(s)
3-Iodo-2-methylbenzaldehyde
Moderate
~0.4 - 0.5
UV, Iodine, KMnO4
(3-Iodo-2-methylphenyl)methanol
More Polar
~0.2 - 0.3
UV, Iodine, KMnO4
3-Iodo-2-methylbenzoic acid
Highly Polar
~0.0 - 0.1 (may streak)
UV, Iodine
Note: These are approximate Rf values and can vary slightly depending on experimental conditions.
A pure sample of 3-iodo-2-methylbenzaldehyde should ideally show a single, well-defined spot. The presence of additional spots indicates the presence of impurities. By comparing the Rf values of these extra spots to those of the reference standards, you can tentatively identify the impurities. For instance, a spot with a lower Rf value than the main product could indicate the presence of the more polar starting material, (3-iodo-2-methylphenyl)methanol.
Conclusion: A Commitment to Scientific Rigor
Thin-layer chromatography is an indispensable tool for the rapid and effective assessment of compound purity in a research setting. By following this detailed guide, researchers and drug development professionals can confidently verify the purity of their 3-iodo-2-methylbenzaldehyde, ensuring the integrity of their subsequent experiments and the reliability of their results. This commitment to rigorous analytical validation is a cornerstone of scientific excellence.
References
Labster. TLC Visualization Methods - Theory pages. [Link]
Analytical Methods. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
Royal Society of Chemistry. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). [Link]
University of Massachusetts Lowell. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. [Link]
University of California, Los Angeles. TLC Visualization Methods. [Link]
European Patent Office. METHOD FOR DETECTING ALDEHYDE AND KETONE BY USING THIN LAYER CHROMATOGRAPHY. [Link]
RIT Digital Institutional Repository. The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. [Link]
Navigating the Disposal of 3-Iodo-2-methylbenzaldehyde: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environ...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Iodo-2-methylbenzaldehyde, a halogenated aromatic aldehyde. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's inherent chemical properties.
Understanding the Hazard Profile of 3-Iodo-2-methylbenzaldehyde
Based on the SDS for 3-Iodobenzaldehyde, this class of compounds is known to cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[1] As a halogenated aromatic aldehyde, it should be treated as a hazardous substance.
Key Hazard Considerations:
Irritant: Causes skin and serious eye irritation.[1]
Respiratory Irritant: May cause respiratory irritation upon inhalation.[1]
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[2][3]
Combustibility: While not always highly flammable, many organic aldehydes are combustible.[2][3]
The following table summarizes the key hazard information based on analogous compounds:
Harmful or toxic to aquatic life with long-lasting effects.[2][3][5]
Environmental release
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling 3-Iodo-2-methylbenzaldehyde for any purpose, including disposal, the following PPE is mandatory:
Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should also be worn.
Hand Protection: Wear nitrile rubber gloves. Given that nitrile gloves can have variable compatibility with halogenated solvents, consider double-gloving for enhanced protection.[6]
Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
Step-by-Step Disposal Protocol
The proper disposal of 3-Iodo-2-methylbenzaldehyde requires a systematic approach to ensure safety and regulatory compliance. The following workflow provides a clear, actionable plan.
Caption: Waste Disposal Workflow for 3-Iodo-2-methylbenzaldehyde.
1. Waste Characterization and Segregation:
Identify as Halogenated Organic Waste: Due to the presence of iodine, 3-Iodo-2-methylbenzaldehyde must be classified as a halogenated organic waste.[7]
Do Not Mix: Never mix halogenated organic waste with non-halogenated waste streams.[7][8] Doing so will contaminate the entire container, leading to significantly higher disposal costs and more complex disposal procedures.[8]
2. Container Selection and Labeling:
Choose a Compatible Container: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds, such as polyethylene.[6]
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a specific description of the contents, including "Halogenated Organic Waste" and the full chemical name: "3-Iodo-2-methylbenzaldehyde."[8] If it is a mixed waste stream, list all components and their approximate percentages.
3. Waste Collection:
Solid Waste: If the waste is in solid form, carefully sweep or scoop the material into the designated waste container.[1] Minimize dust generation.
Liquid Waste (Solutions): If the compound is in a solvent, transfer the solution into the designated halogenated organic liquid waste container.
Contaminated Materials: Any materials that have come into contact with 3-Iodo-2-methylbenzaldehyde, such as gloves, paper towels, or weighing paper, should also be placed in the solid halogenated organic waste container.
4. Storage:
Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]
Segregation from Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[1][4]
5. Final Disposal:
Licensed Disposal Facility: The ultimate disposal of 3-Iodo-2-methylbenzaldehyde must be handled by a licensed chemical waste disposal company.[4]
Incineration: The typical disposal method for halogenated organic waste is controlled incineration in a facility equipped with flue gas scrubbing to neutralize acidic gases produced during combustion.[4][7]
Institutional Procedures: Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For Small Spills (a few milliliters or grams):
Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.
Absorb: If it is a liquid, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. For a solid, gently sweep it up.
Collect and Containerize: Place the absorbent material and any contaminated cleaning supplies into a designated "Halogenated Organic Waste" container.
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For Large Spills:
Evacuate Immediately: Evacuate the laboratory immediately and alert others in the vicinity.
Contact Emergency Services: Contact your institution's emergency response team or the local fire department.
Isolate the Area: If it is safe to do so, close the doors to the laboratory to contain any vapors.
Do Not Attempt to Clean Up: Do not attempt to clean up a large spill without the proper training and equipment.
References
Carl ROTH GmbH + Co KG. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
Santos. (n.d.). Qualitative Tier 2 Assessment. Retrieved from [Link]
New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]
Haz-Map. (n.d.). 2-Methylbenzaldehyde - Hazardous Agents. Retrieved from [Link]
National Industrial Chemicals Notification and Assessment Scheme. (2016). Benzaldehyde: Human health tier II assessment. Retrieved from [Link]
The Good Scents Company. (n.d.). ortho-tolualdehyde, 529-20-4. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Stack Exchange. (2019). Does 4-methylbenzaldehyde give haloform and aldol reactions? Retrieved from [Link]
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
Personal protective equipment for handling 3-Iodo-2-methylbenzaldehyde
Executive Summary & Risk Logic Handling 3-Iodo-2-methylbenzaldehyde requires a dual-focus approach: protecting the operator from irritant effects and protecting the reagent from environmental degradation.[1] While classi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Logic
Handling 3-Iodo-2-methylbenzaldehyde requires a dual-focus approach: protecting the operator from irritant effects and protecting the reagent from environmental degradation.[1]
While classified primarily as an irritant (Skin/Eye Irrit. 2, STOT SE 3), the presence of the iodine atom and the aldehyde moiety introduces specific handling nuances. Benzaldehydes are prone to autoxidation to benzoic acids upon air exposure; this degradation not only ruins stoichiometry in sensitive cross-couplings (e.g., Suzuki-Miyaura) but can also generate acidic micro-environments that compromise standard nitrile gloves over time. Furthermore, organoiodides are heavy, expensive, and require segregated disposal streams to prevent halogen poisoning of catalytic incinerators used in standard waste management.
This matrix is designed to prevent exposure and cross-contamination. Do not rely on "standard lab wear"; adapt based on the physical state of the reagent.
Body Area
PPE Requirement
Technical Justification & Breakthrough Logic
Hands (Solid State)
Nitrile (0.11 mm min)
For weighing dry powder, standard nitrile offers >480 min protection. Change immediately if powder adheres to surface to prevent tracking.
Hands (Solution)
Double Gloving or Laminate
If dissolved in DCM/Chloroform : Standard nitrile degrades in <5 mins. Use Silver Shield® laminate gloves or double-glove (PE inner/Nitrile outer) and change immediately upon splash.
Eyes
Chemical Splash Goggles
Safety glasses are insufficient for fine powders which can drift around side-shields. Goggles seal the ocular cavity against irritant dust (H319).
Respiratory
Fume Hood (Primary)
Do not use N95s as a primary control. All handling must occur in a certified fume hood (Face velocity: 80–100 fpm) to mitigate H335 risks.
Body
Lab Coat (Cotton/Poly)
Standard protection. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.
Operational Protocol: Safe Handling Workflow
The following workflow integrates safety with product stability preservation.
Phase A: Preparation & Weighing
Environment: Verify fume hood airflow. Clear the sash path.
Equipment: Use an anti-static weighing boat. Iodinated aromatics can carry static charge, causing powder to "jump" and disperse.
Technique: Weigh by difference if possible to minimize open-air time (reduces oxidation).
Phase B: Reaction Setup
Solvent Addition: Add solvent slowly down the side of the vessel to wash down adherent powder.
Inerting: Immediately purge the headspace with Nitrogen or Argon. 3-Iodo-2-methylbenzaldehyde is air-sensitive; oxidation creates 3-iodo-2-methylbenzoic acid, an impurity that complicates purification.
Phase C: Decontamination
Utensils: Rinse spatulas with acetone inside the hood into a dedicated halogenated waste container.
Surface: Wipe balance area with a wet tissue (water/surfactant) followed by an ethanol wipe.
Visualization: Operational Logic Flow
Caption: Operational logic flow determining PPE upgrades based on solvent interaction.
Emergency Response & Spill Management
Pre-requisite: Ensure a "Spill Kit" containing vermiculite or sand is accessible within 10 seconds of the work area.
Spill Decision Tree
Minor Spill (<5g solid):
Action: Cover with wet paper towels (to prevent dust lofting).
Cleanup: Scoop into a bag. Wipe area with water/detergent.[3]
Major Spill (>5g or Solution):
Action: Evacuate immediate area.[1][2][6] Allow dust to settle (if solid) or vapors to vent (if solution).
Cleanup: Use chemically resistant pads. Do not use standard broom/dustpan which generates dust aerosols.
Exposure Response[1][4][6][7]
Eye Contact: Immediate irrigation for 15 minutes .[1][3][4] Time it. The irritation (H319) can be delayed; flushing removes micro-particles lodged in the fornix.
Skin Contact: Wash with soap and water.[3][4][5][6][7][8][9] Do not use alcohol/acetone, which can drive the compound deeper into the dermal layer.
Visualization: Emergency Response Protocol
Caption: Decision matrix for immediate incident response.
Disposal & Waste Management
Critical Compliance Note: Iodinated organic compounds generally require segregation from non-halogenated organic waste. High iodine content can corrode combustion chambers in waste incinerators or exceed permit limits for total halogens.
Primary Stream:Halogenated Organic Waste .
Label clearly: "Contains Organic Iodide."
Contaminated Solids: Weighing boats, gloves, and paper towels must go into Hazardous Solid Waste , not general trash.
Aqueous Waste: If an aqueous workup is performed, the aqueous layer may contain iodide ions. Check pH and dispose of in Aqueous Waste (Toxic/Halogenated) container.
References
ECHA (European Chemicals Agency). C&L Inventory: 3-iodo-2-methylbenzaldehyde. Retrieved from [Link]